Lumirubin xiii
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83664-21-5 |
|---|---|
Molecular Formula |
C33H36N4O6 |
Molecular Weight |
584.673 |
IUPAC Name |
3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13+ |
InChI Key |
BYVDUQYJIIPFIB-CFRMEGHHSA-N |
SMILES |
CC1C2=CCC3(C(=NC(=C3CCC(=O)O)CC4=C(C(=C(N4)C=C5C(=C(C(=O)N5)C=C)C)C)CCC(=O)O)C=C2NC1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lumirubin |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Photochemical Journey of Lumirubin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumirubin, a structural isomer of bilirubin, is a pivotal molecule in the phototherapeutic management of neonatal jaundice. Its formation through the photochemical rearrangement of bilirubin under specific wavelengths of light is a cornerstone of this effective and widely used treatment. This technical guide provides an in-depth exploration of the discovery, history, and intricate photochemical and biochemical properties of lumirubin isomers. It details the experimental methodologies for their isolation and quantification, presents key quantitative data in a comparative format, and visualizes the underlying chemical and experimental pathways. This document serves as a comprehensive resource for researchers, clinicians, and professionals in drug development seeking a deeper understanding of lumirubin and its role in neonatal medicine.
Introduction: The Clinical Imperative for Lumirubin
Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. The accumulation of the lipophilic Z,Z-bilirubin isomer can lead to neurotoxicity, a condition known as kernicterus. Phototherapy emerged as a non-invasive and effective treatment, predicated on the principle of converting the toxic bilirubin into excretable, water-soluble isomers.[1] Among these photoisomers, lumirubin is of paramount importance due to its irreversible formation and rapid clearance from the body.[2][3] This guide delves into the scientific journey of understanding this critical molecule.
A Historical Perspective: From Sunlight to Specific Isomers
The observation that sunlight could reduce jaundice in infants dates back to the 1950s. However, the scientific elucidation of the underlying mechanisms took several more decades. Key milestones in the discovery and characterization of lumirubin include:
-
1958: Dr. Richard Cremer and his colleagues at Rochford General Hospital in England first systematically documented the efficacy of phototherapy for neonatal jaundice.
-
1970s-1980s: Pioneering work by researchers such as Dr. Antony F. McDonagh and Dr. David A. Lightner began to unravel the complex photochemistry of bilirubin.[4][5] They identified that phototherapy induces the formation of several bilirubin isomers.
-
1982: McDonagh and Lightner's research groups independently elucidated the structure of lumirubin as a cyclized, structural isomer of bilirubin. Their work demonstrated that this irreversible isomerization was a key pathway for bilirubin elimination during phototherapy.
-
Subsequent Research: Further studies focused on the quantum yields of lumirubin formation at different wavelengths of light, its metabolic fate, and the development of analytical methods for its detection and quantification in biological samples.
The Photochemistry of Bilirubin Isomerization
The therapeutic effect of phototherapy is a direct result of the photochemical alteration of the native (4Z,15Z)-bilirubin IXα molecule. When exposed to light, particularly in the blue-green spectrum (460-490 nm), bilirubin undergoes three primary types of photoreactions:
-
Configurational (Z/E) Isomerization: This is a reversible process where one or both of the Z-configurations at the C4 and C15 meso-bridge double bonds are converted to the E-configuration, forming (4Z,15E)-bilirubin and (4E,15Z)-bilirubin. These isomers are more polar than the native Z,Z-isomer but can revert to the original form.
-
Structural Isomerization to Lumirubin: This is an irreversible intramolecular cyclization reaction that forms lumirubin. This process is crucial for the efficacy of phototherapy as lumirubin is more water-soluble and is rapidly excreted.
-
Photooxidation: A minor pathway that leads to the formation of smaller, colorless polar molecules that are excreted in the urine.
The formation of lumirubin is a key therapeutic pathway due to its irreversible nature and efficient clearance.[2]
Chemical Structures
The conversion from the stable, internally hydrogen-bonded Z,Z-bilirubin to the more polar lumirubin involves a significant structural rearrangement.
-
(4Z,15Z)-Bilirubin IXα: The native, toxic form of bilirubin.
-
Z-Lumirubin: The primary structural isomer formed during phototherapy. The IUPAC name for (Z)-isomer of lumirubin is 3-[2-[[6-(2-carboxyethyl)-7,11-dimethyl-12-oxo-4,13-diazatricyclo[8.3.0.03,7]trideca-1,3,5,9-tetraen-5-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid.[6]
While the terms lumirubin-III and lumirubin-XIII are not extensively defined in the reviewed literature, the precursors, bilirubin IIIα and XIIIα isomers, are naturally occurring isomers of the predominant bilirubin IXα. These isomers differ in the arrangement of the propionic acid and vinyl side chains on the pyrrole rings. It is plausible that these bilirubin isomers would also undergo photoisomerization to form corresponding lumirubin structures, though Z-lumirubin derived from bilirubin IXα is the most clinically significant.
Quantitative Analysis of Lumirubin
The efficiency of phototherapy is directly related to the rate of lumirubin formation and its subsequent excretion. The following tables summarize key quantitative data from various studies.
Table 1: Quantum Yield of Lumirubin Formation
The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of molecules undergoing a specific reaction for each photon absorbed.
| Excitation Wavelength (nm) | Quantum Yield (Φ) x 10⁻³ | Reference |
| ~520 | Peak | [7] |
| 465 | ~0.1 | [8] |
| 457.9 | 0.109 ± 0.010 (for Z→E) | [8] |
| 514.5 | 0.054 ± 0.005 (for Z→E) | [8] |
Note: The quantum yield for lumirubin formation is influenced by factors such as the binding of bilirubin to albumin and the presence of fatty acids, which can increase the yield up to 3-fold.[9]
Table 2: Pharmacokinetic Properties of Lumirubin
| Parameter | Value | Population | Reference |
| Serum Half-Life | 80 to 158 minutes | Premature infants | [2] |
| Urinary Excretion Rate | 0.2 to 9.4 mg/24h (mean 3.2 mg) | Premature infants | |
| Urinary Clearance Rate | 0.05 to 0.65 ml/min | Premature infants | |
| Serum Concentration (during phototherapy) | 0.37 ± 0.16 mg/dL | Neonates | [10][11] |
Table 3: Comparative Efficacy of Phototherapy Light Sources on Lumirubin Excretion
| Light Source | Median Max. Urinary Lumirubin Excretion (μg/mg Cr/μW/cm²/nm) | Conclusion | Reference |
| Blue LED | 0.83 | Green light was found to be more effective for bilirubin excretion via urinary lumirubin excretion. | [12] |
| Green Fluorescent Lamp | 1.29 | [12] |
Experimental Protocols
Accurate quantification of lumirubin is essential for research and clinical monitoring. The following are detailed methodologies for key experiments.
Preparation of Z-Lumirubin
This protocol is adapted from a method used for subsequent LC-MS/MS analysis.[10]
-
Dissolution of Bilirubin: Dissolve 2.8 mg of unconjugated bilirubin (UCB) in 2 mL of 0.1 mol/L NaOH.
-
Neutralization: Immediately neutralize the solution with 1 mL of 0.1 mol/L H₃PO₄.
-
Albumin Binding: Gently mix the solution with 7 mL of 660 µmol/L human serum albumin (HSA) in phosphate-buffered saline (PBS). The final UCB concentration will be approximately 480 µmol/L.
-
Irradiation: Transfer the mixture to a Petri dish and irradiate at 460 nm using a phototherapeutic device with an intensity of 70 μW/(cm²·nm) for 120 minutes.
-
Purification: The resulting mixture containing Z-lumirubin can then be purified using high-performance liquid chromatography (HPLC).
Quantification of Z-Lumirubin by LC-MS/MS
This method allows for the simultaneous determination of Z-lumirubin and unconjugated bilirubin in human serum.[10][11]
-
Instrumentation: HPLC system coupled with a triple quadrupole mass spectrometer.
-
Sample Preparation:
-
Mix 10 µL of serum with 10 µL of an internal standard (e.g., mesobilirubin).
-
Deproteinize the sample by vortex-mixing with 1 mL of methanol containing antioxidants (e.g., 0.3% BHT, 0.1% ascorbic acid) and 0.5% ammonium acetate.
-
Centrifuge at 16,000 × g for 40 minutes.
-
Carefully take 100 µL of the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate, pH 6) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: As per instrument optimization.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions (Quantifier/Qualifier):
-
UCB: m/z 585.3 → 299.1 / 585.3 → 271.2
-
Lumirubin: m/z 585.3 → 299.1 / 585.3 → 285.1
-
-
-
Quantification: Based on a calibration curve prepared with purified lumirubin and UCB standards.
Quantification of Urinary Lumirubin by Fluorescence Assay
This method utilizes the reverse photoisomerization of lumirubin to ZZ-bilirubin in the presence of the fluorescent protein UnaG.[13]
-
Sample Preparation: Mix urine samples with a solution containing the UnaG protein.
-
Reverse Photoisomerization: Expose the mixture to blue light (e.g., 460 nm) for a defined period (e.g., 90 minutes) to convert lumirubin back to ZZ-bilirubin.
-
Fluorescence Measurement: Measure the fluorescence of the UnaG-ZZ-bilirubin complex.
-
Quantification: Correlate the fluorescence intensity to a standard curve of known ZZ-bilirubin concentrations. The rate of photo-reconversion of lumirubin to ZZ-bilirubin is approximately 40%.[13]
Visualizing the Pathways
Graphviz diagrams are provided to illustrate the key processes involved in lumirubin formation and analysis.
Diagram 1: Photochemical Conversion of Bilirubin
References
- 1. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid clearance of a structural isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bilirubin and Photobilirubin: Metabolism &Excretion - Antony McDonagh [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. Lumirubin - Wikipedia [en.wikipedia.org]
- 7. Quantum yield and skin filtering effects on the formation rate of lumirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wavelength-dependent quantum yield for Z----E isomerization of bilirubin complexed with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acid enhancement of the quantum yield for the formation of lumirubin from bilirubin bound to human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Lumirubin XIII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Lumirubin XIII, a significant structural isomer of bilirubin formed during the phototherapy of neonatal jaundice. This document details the experimental protocols for its photochemical synthesis from bilirubin, followed by multi-step purification and characterization. All quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
Lumirubin is a more polar, water-soluble isomer of bilirubin, which allows for its efficient excretion from the body through bile and urine.[1][2] Unlike the native Z,Z-bilirubin, which is lipophilic and can be neurotoxic at high concentrations, lumirubin is considered less toxic.[1] The formation of lumirubin is a key process in the efficacy of phototherapy for treating hyperbilirubinemia in newborns.[3][4] This guide outlines the laboratory-scale methods for the preparation and isolation of this compound for research and development purposes.
Synthesis of this compound
The synthesis of this compound is achieved through the photochemical isomerization of unconjugated bilirubin (UCB). The process involves the irradiation of a bilirubin solution, leading to the formation of various photoproducts, with lumirubin being a key structural isomer.
Experimental Protocol: Photochemical Synthesis
This protocol is adapted from established methods for the preparation of lumirubin.[5][6]
Materials:
-
Unconjugated Bilirubin (UCB)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Phosphoric Acid (H₃PO₄)
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS)
-
Ammonium acetate
-
Methanol
-
Phototherapeutic device with a light source at ~460 nm
Procedure:
-
Dissolution of Bilirubin: Dissolve unconjugated bilirubin in 0.1 M NaOH.
-
Neutralization: Immediately neutralize the bilirubin solution with 0.1 M H₃PO₄.
-
Albumin Binding: Gently mix the neutralized bilirubin solution with a solution of human serum albumin in PBS. The final concentration of UCB should be around 480 µmol/L.[5]
-
Photoirradiation: Transfer the mixture to a suitable vessel (e.g., a Petri dish) and irradiate at 460 nm using a phototherapeutic device.[5] The irradiation is typically carried out for 120 minutes at an irradiance of 70 μW/(cm²·nm).[5]
-
Deproteination: After irradiation, deproteinize the solution by adding an equal volume of 0.1 mol/L ammonium acetate in methanol and vortexing.[5]
Purification of this compound
The purification of lumirubin from the reaction mixture containing residual bilirubin and other photoisomers is a multi-step process involving solvent extraction and chromatography.
Experimental Protocol: Folch Extraction
Procedure:
-
To the deproteinized reaction mixture, add chloroform (e.g., 20 mL of chloroform per 20 mL of the initial irradiated solution).[1]
-
Vortex the mixture intensively for at least 30 seconds.[6]
-
Add water (e.g., 10 mL) to the mixture, vortex briefly, and centrifuge at 3000 x g for 10 minutes at 4°C to induce phase separation.[1][6]
-
Carefully collect the lower chloroform phase, which contains lumirubin.[1]
-
Evaporate the chloroform under vacuum using a rotary evaporator.[6]
Experimental Protocol: Thin-Layer Chromatography (TLC)
Procedure:
-
Dissolve the residue from the Folch extraction in a minimal amount of chloroform/methanol solution.[6]
-
Spot the dissolved residue onto a silica gel TLC plate (e.g., TLC silica gel 60, 0.5 mm thickness).[6]
-
Develop the TLC plate in a chamber saturated with a mobile phase of chloroform:methanol:water (40:9:1, v/v/v).[6]
-
Identify the yellow band corresponding to lumirubin. The purity of the isolated lumirubin after this step has been reported to be around 94%.[1]
-
Scrape the silica gel containing the lumirubin band from the plate.
-
Extract the lumirubin from the silica gel with methanol.
-
Dry the methanolic solution under a stream of nitrogen.
High-Performance Liquid Chromatography (HPLC)
While detailed preparative HPLC methods for lumirubin are not extensively published, analytical methods can be adapted. A reverse-phase C18 column is typically used.
Analytical HPLC Parameters: [1]
-
Mobile Phase: A binary gradient of 1 mmol/L ammonium fluoride in water (A) and methanol (B).
-
Gradient: Start with 40% B, increase to 100% B over 10 minutes, hold for 4 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection: Mass spectrometry is often used for detection and quantification.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the synthesis and properties of this compound.
| Parameter | Value | Reference |
| Synthesis | ||
| Photochemical Yield | ~24% from UCB | [1] |
| Purity after TLC | ~94% | [1] |
| Physicochemical Properties | ||
| Molar Absorption Coefficient | 33,000 mol⁻¹·dm³·cm⁻¹ at 453 nm | [1] |
| Pharmacokinetics | ||
| Serum Half-life (in vivo) | 80 to 158 minutes | [3] |
| Serum Concentration (Post-PT) | 0.37 ± 0.16 mg/dL (in neonates) | [1] |
Characterization
The identity and purity of the synthesized lumirubin should be confirmed using spectroscopic methods.
| Method | Wavelength/Signal | Reference |
| UV-Vis Spectroscopy | Absorption maximum at 453 nm | [1] |
| Fluorescence Spectroscopy | Excitation maximum at 315 nm, Emission maximum at 415 nm |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the synthesis and purification workflow for this compound.
Caption: Photochemical synthesis of this compound from unconjugated bilirubin.
Caption: Purification workflow for this compound.
References
- 1. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. de.gilson.com [de.gilson.com]
- 3. Rapid clearance of a structural isomer of bilirubin during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phototherapy for neonatal jaundice: in vivo clearance of bilirubin photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Photochemical Genesis of Lumirubin XIII: A Technical Guide to its Formation from Bilirubin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the photochemical transformation of bilirubin into its structural isomer, lumirubin XIII. This process is the cornerstone of phototherapy, a widely used treatment for neonatal jaundice. This document provides a comprehensive overview of the underlying photochemical reactions, detailed experimental protocols for their study, and quantitative data to support further research and development in this field.
The Photochemical Reaction Pathway
The conversion of bilirubin to lumirubin is a complex process initiated by the absorption of light, primarily in the blue-green region of the visible spectrum (460-490 nm).[1][2] The native, toxic form of bilirubin is the (4Z,15Z)-isomer, which is poorly soluble in water. Phototherapy transforms this isomer into more polar, excretable photoisomers. This occurs through three main pathways: configurational isomerization, structural isomerization, and photooxidation.[2]
-
Configurational Isomerization: This is a rapid and reversible process where the (4Z,15Z)-bilirubin is converted to its (4Z,15E), (4E,15Z), and (4E,15E)-isomers. These isomers are more water-soluble than the native form but can revert to the (4Z,15Z) form.
-
Structural Isomerization: This is a slower, irreversible process that leads to the formation of this compound. This cyclized isomer is significantly more polar than bilirubin and is readily excreted in bile and urine without the need for hepatic conjugation.[3] The formation of lumirubin is considered the most critical pathway for the elimination of bilirubin during phototherapy.
-
Photooxidation: This is a minor and slow pathway that involves the breakdown of the bilirubin molecule into smaller, colorless, and polar fragments that are excreted in the urine.
The following diagram illustrates the photochemical transformation of bilirubin.
Quantitative Data on Lumirubin Formation
The efficiency of lumirubin formation is quantified by the photochemical quantum yield (Φ), which is the number of lumirubin molecules formed per photon of light absorbed. The quantum yield is influenced by several factors, including the excitation wavelength, the solvent environment, and the binding of bilirubin to proteins such as human serum albumin (HSA).
| Wavelength (nm) | Solvent/Medium | Quantum Yield (Φ) x 10-3 | Reference |
| 410 | Bilirubin bound to human albumin | Slightly lower than 0.0015 | [4] |
| 430 | Bilirubin bound to human albumin | Slightly lower than 0.0015 | [4] |
| 450-490 | Bilirubin bound to human albumin | 0.0015 (average) | [4] |
| 500-520 | Bilirubin bound to human albumin | 0.003 (average) | [4] |
| Chloroform (CHCl3) | Weak intramolecular hydrogen bonding | EZ/ZE isomers predominant | [5] |
| Dimethyl sulfoxide (DMSO) | Interferes with intramolecular hydrogen bonding | Increased lumirubin formation | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the photochemical formation of lumirubin from bilirubin.
Preparation of Bilirubin Solutions
Objective: To prepare a stock solution of unconjugated bilirubin for photochemical studies.
Materials:
-
Unconjugated bilirubin powder
-
Dimethyl sulfoxide (DMSO) or 0.1 M NaOH
-
Phosphate buffered saline (PBS), pH 7.4
-
Human Serum Albumin (HSA) (optional)
Protocol:
-
Dissolving Bilirubin:
-
Method A (for organic solvents): Dissolve unconjugated bilirubin powder in a minimal amount of DMSO to create a concentrated stock solution.
-
Method B (for aqueous solutions): Dissolve unconjugated bilirubin in 0.1 M NaOH, immediately neutralize with 0.1 M H3PO4, and buffer with PBS (pH 8.0).[6]
-
-
Working Solution: Dilute the stock solution with the desired solvent (e.g., chloroform, DMSO, or PBS) to the final working concentration. For studies involving protein binding, the bilirubin solution can be added to a solution of HSA in PBS.
-
Handling and Storage: Bilirubin is light-sensitive. All solutions should be prepared in a dark room or under dim red light and stored in amber vials at -20°C.
Photochemical Irradiation of Bilirubin
Objective: To irradiate a bilirubin solution to induce the formation of lumirubin.
Materials:
-
Bilirubin solution
-
Phototherapy light source (e.g., blue LED lamp, 460-490 nm)
-
Spectroradiometer
-
Quartz cuvette or reaction vessel
-
Stirring mechanism
Protocol:
-
Light Source Characterization: Measure the spectral output and irradiance of the light source using a spectroradiometer. For intensive phototherapy studies, an irradiance of at least 30 µW·cm-2·nm-1 is recommended.[1][7]
-
Sample Preparation: Place the bilirubin solution in a quartz cuvette or a suitable reaction vessel. If necessary, maintain a constant temperature and stir the solution throughout the experiment.
-
Irradiation: Expose the sample to the light source for a defined period. The duration of irradiation will depend on the light intensity and the desired conversion rate.
-
Sample Collection: At specific time points, withdraw aliquots of the irradiated solution for analysis. Protect the collected samples from light until analysis.
The following diagram outlines the experimental workflow for the photochemical formation and analysis of lumirubin.
HPLC Method for Separation and Quantification of Bilirubin Photoisomers
Objective: To separate and quantify bilirubin, lumirubin, and other photoisomers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Irradiated bilirubin sample
-
HPLC system with a UV-Vis detector
-
Reverse-phase C18 column (e.g., Newcrom R1)
-
Mobile phase: Acetonitrile and water with a buffer (e.g., ammonium acetate)
-
Standards for bilirubin and lumirubin (if available)
Protocol:
-
Sample Preparation: If necessary, perform a solid-phase extraction to clean up the sample and concentrate the analytes.
-
HPLC Analysis: Inject the sample into the HPLC system. A typical method involves a reverse-phase separation on a C18 column.[8]
-
Mobile Phase: A gradient of acetonitrile and water containing a buffer is commonly used.
-
Detection: Monitor the eluent at a wavelength where bilirubin and its isomers absorb, typically around 450 nm.
-
-
Peak Identification: Identify the peaks corresponding to (4Z,15Z)-bilirubin, its configurational isomers, and lumirubin based on their retention times compared to standards or literature values. For example, in one LC-MS/MS method, the retention times for lumirubin and (4Z,15Z)-bilirubin were 2.00 min and 16.53 min, respectively.[9]
-
Quantification: Calculate the concentration of each isomer by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.
Conclusion
The photochemical formation of this compound is a fundamentally important process in the treatment of neonatal jaundice. Understanding the kinetics, quantum yields, and the factors that influence this reaction is crucial for optimizing phototherapy protocols and developing new therapeutic strategies. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of bilirubin photochemistry and its clinical applications.
References
- 1. Phototherapy to Prevent Severe Neonatal Hyperbilirubinemia in the Newborn Infant 35 or More Weeks of Gestation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Lumirubin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of Lumirubin XIII
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of lumirubin XIII, a crucial structural isomer of bilirubin formed during the phototherapy of neonatal jaundice. Understanding these properties is essential for monitoring its formation, quantifying its presence in biological samples, and elucidating its photochemical and photophysical behavior.
Quantitative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for this compound reported in the literature. It is important to note that comprehensive spectroscopic data for this compound is still an active area of research, and the available information is primarily focused on its formation and detection in biological matrices.
| Spectroscopic Property | Value | Solvent/Conditions | Citation |
| Molar Absorption Coefficient (ε) | 33,000 mol⁻¹ dm³ cm⁻¹ | Not specified | [1][2] |
| Fluorescence Excitation Maximum (λex) | 315 nm | Urine samples | [3] |
| Fluorescence Emission Maximum (λem) | ~415 nm (range: 410-420 nm) | Urine samples | [3] |
Note: Much of the recent research utilizes indirect fluorescence-based detection methods. These often involve the reverse photoisomerization of lumirubin to ZZ-bilirubin in the presence of a fluorescent protein, UnaG, which specifically binds to ZZ-bilirubin[1][4].
Experimental Protocols
Detailed experimental protocols are critical for the accurate and reproducible spectroscopic analysis of this compound. Below are methodologies cited in the literature for key experiments.
2.1 Preparation of this compound for Spectroscopic Analysis
This protocol is adapted from methodologies used for preparing lumirubin for analytical studies[5].
-
Dissolution of Bilirubin: Dissolve unconjugated bilirubin in 0.1 mol/L NaOH.
-
Neutralization: Immediately neutralize the solution with 0.1 mol/L H₃PO₄.
-
Incubation with Albumin: Gently mix the bilirubin solution with human serum albumin in phosphate-buffered saline (PBS).
-
Irradiation: Irradiate the mixture with a phototherapy device at a specific wavelength, typically around 460 nm, for a designated period (e.g., 120 minutes)[5]. The irradiance should be monitored and controlled.
-
Extraction: Mix the irradiated solution with ammonium acetate in methanol to precipitate proteins and extract the photoisomers.
-
Purification: Separate lumirubin from the mixture using techniques such as thin-layer chromatography (TLC) on silica gel plates with a mobile phase of chloroform/methanol/water (e.g., 40:9:1, v/v/v)[5].
-
Isolation and Verification: Isolate the lumirubin from the scraped silica gel using methanol, dry it under a stream of nitrogen, and verify its purity and identity using HPLC and LC-MS/MS analyses[5].
2.2 Spectroscopic Analysis of Lumirubin in Urine
This protocol is based on a fluorescence spectrophotometric method for the determination of lumirubin in urine samples from individuals undergoing light therapy[3].
-
Sample Collection and Storage: Collect urine samples at specified intervals and store them frozen at -20°C until analysis.
-
Sample Preparation: Thaw the urine samples and dilute an aliquot (e.g., 50 µl) in a suitable buffer or solvent to a final volume of 3 ml.
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to 315 nm.
-
Record the emission spectrum from 380 nm to 480 nm.
-
-
Data Analysis: Identify and quantify the characteristic fluorescence peak of lumirubin, which appears around 415 nm[3].
2.3 LC-MS/MS Method for Quantitative Determination of Z-Lumirubin
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Z-lumirubin and unconjugated bilirubin in human serum[2][6].
-
Sample Preparation: Prepare samples from human sera of neonates treated with phototherapy.
-
Chromatographic Separation:
-
Utilize an HPLC system with a triple quadrupole mass spectrometer detector.
-
Employ a binary mobile phase system consisting of 1 mmol/L of NH₄F in water (A) and methanol (B).
-
Set the flow rate to 0.4 mL/min and the column temperature to 30 °C.
-
Use a gradient elution program, for example: start with 40% B for 3 min, increase to 100% B over 10 min, hold for 4 min, then return to initial conditions[6].
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer.
-
Monitor specific multiple reaction monitoring (MRM) transitions for lumirubin and unconjugated bilirubin.
-
Visualizations
3.1 Experimental Workflow for Lumirubin Preparation and Analysis
The following diagram illustrates a typical experimental workflow for the preparation of lumirubin from bilirubin and its subsequent analysis.
Caption: Workflow for lumirubin preparation and analysis.
3.2 Logical Relationship in Lumirubin Detection via Reverse Photoisomerization
This diagram illustrates the principle behind the indirect fluorescence detection of lumirubin using the UnaG protein.
Caption: Detection of lumirubin via reverse photoisomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Lumirubin XIII in Neonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neonatal jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. Phototherapy is the standard treatment, converting unconjugated bilirubin into more water-soluble isomers that can be excreted without hepatic conjugation. Among these photoisomers, Z-lumirubin (often referred to as lumirubin XIII) is of paramount biological significance. This structural isomer is considered the primary product responsible for the therapeutic effect of phototherapy due to its efficient formation and rapid, irreversible excretion. This technical guide provides an in-depth analysis of the biological importance of this compound in neonates, including its formation, metabolism, and excretion. It also explores its toxicological profile compared to bilirubin and details experimental protocols for its quantification.
Introduction: The Role of Phototherapy in Neonatal Jaundice
Neonatal jaundice results from an imbalance between the production and elimination of bilirubin.[1] High levels of unconjugated bilirubin are neurotoxic and can lead to a condition known as kernicterus, causing irreversible brain damage.[2][3] Phototherapy utilizes light, typically in the blue-green spectrum (around 460-490 nm), to induce photochemical reactions in bilirubin deposited in the skin and subcutaneous tissues.[4][5] These reactions convert the lipophilic Z,Z-bilirubin into more polar isomers, primarily configurational isomers (like Z,E-bilirubin) and the structural isomer Z-lumirubin.[5][6] While configurational isomerization is a faster process, it is reversible.[5][6] In contrast, the formation of lumirubin is irreversible, and it is more efficiently excreted, making it the principal pathway for bilirubin elimination during phototherapy.[6][7]
Formation and Chemical Properties of this compound
This compound is a structural isomer of bilirubin formed through an irreversible photocyclization reaction of the Z,Z-bilirubin isomer.[5][8] This process is a lower quantum yield reaction compared to configurational isomerization but is crucial for the efficacy of phototherapy.[7] The structure of lumirubin confers it with greater polarity compared to unconjugated bilirubin, rendering it water-soluble.[8] This increased water solubility allows for its excretion in bile and urine without the need for conjugation with glucuronic acid in the liver, a process that is immature in neonates.[5][6][9]
Biological Disposition of this compound in Neonates
Excretion Pathways
Once formed in the skin and subcutaneous capillaries, lumirubin is transported in the circulation. Due to its water-soluble nature, it can be excreted through two primary routes:
-
Biliary Excretion: Lumirubin is efficiently excreted into the bile.[8]
-
Urinary Excretion: A significant portion of lumirubin is also cleared by the kidneys and excreted in the urine.[9] In premature infants with limited bilirubin conjugating capacity, lumirubin is the main yellow pigment found in urine during phototherapy.[9]
The half-life of lumirubin is significantly shorter than that of the configurational photoisomers, estimated to be around 1.9 hours, compared to 13 hours for the 4Z, 15E bilirubin isomer.[10] This rapid clearance contributes to the effectiveness of phototherapy in reducing the total serum bilirubin load.
Quantitative Data on this compound in Neonates
The following tables summarize quantitative data on this compound levels in neonates undergoing phototherapy, as reported in various studies.
| Parameter | Value | Condition | Reference |
| Serum Concentration | |||
| 0.37 ± 0.16 mg/dL | Neonates after phototherapy | [11][12] | |
| Urinary Excretion | |||
| Clearance Rate | 0.05 to 0.65 mL/min | Premature infants | [9] |
| 24h Excretion | 0.2 to 9.4 mg (mean 3.2 mg) | Premature infants | [9] |
| Comparative Urinary Excretion (Light Source) | |||
| Median Max UUB/Cr excretion per light intensity (blue LED) | 0.83 µg/mg Cr/µW/cm²/nm | Preterm neonates (≤ 33 weeks GA) | [13][14] |
| Median Max UUB/Cr excretion per light intensity (green FL) | 1.29 µg/mg Cr/µW/cm²/nm | Preterm neonates (≤ 33 weeks GA) | [13][14] |
UUB/Cr: Urinary UnaG-bound Bilirubin to Creatinine ratio, a measure of urinary lumirubin. GA: Gestational Age. LED: Light-Emitting Diode. FL: Fluorescent Lamp.
Biological Activity and Significance
Reduced Neurotoxicity
A critical aspect of lumirubin's biological significance is its presumed lack of neurotoxicity. Unconjugated bilirubin can cross the blood-brain barrier and cause neuronal damage.[2] Lumirubin, due to its polarity, is thought not to cross the blood-brain barrier.[10] While this is a widely held assumption and supported by the reversibility of acute bilirubin encephalopathy with timely treatment, direct scientific evidence proving its non-neurotoxic nature is still being investigated.[10]
Recent in vitro studies have begun to explore the direct biological effects of lumirubin. One study on human pluripotent stem cell-derived neural stem cells (NSCs) found that lumirubin, unlike bilirubin, did not exert dose-dependent cytotoxicity on self-renewing NSCs.[15][16] However, it did affect NSC morphology, inducing the formation of rosette-like structures.[15][16]
Potential Inflammatory and Metabolic Effects
Emerging research suggests that lumirubin may not be biologically inert. Some studies have indicated that bilirubin photo-oxidation products could have biological effects. For instance, one study demonstrated that lumirubin could upregulate proinflammatory cytokines in organotypic rat hippocampal slices.[15] Conversely, another study found that lumirubin was much less toxic than bilirubin to various cell lines and maintained a similar antioxidant capacity in serum.[17][18] It also appeared to modulate the expression of proteins involved in lipid and glucose metabolism.[17][18] These findings suggest that the biological roles of lumirubin are complex and warrant further investigation, especially in the context of drug development and optimizing phototherapy protocols.
Experimental Protocols for this compound Quantification
Accurate quantification of lumirubin is essential for research and potentially for clinical monitoring to optimize phototherapy.
High-Performance Liquid Chromatography (HPLC)
HPLC has traditionally been the gold standard for separating and quantifying bilirubin isomers, including lumirubin, from biological samples like serum and bile.[7][19]
General Methodology:
-
Sample Preparation: Serum or urine samples are typically protected from light and may require extraction steps to isolate the bilirubin isomers.
-
Chromatographic Separation: A reverse-phase HPLC column is commonly used. The mobile phase usually consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
Detection: The separated isomers are detected using a UV-Vis detector, typically at a wavelength around 450 nm.
-
Quantification: The concentration of lumirubin is determined by comparing its peak area to that of a known standard.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of lumirubin.
Detailed Methodology (based on Jašprová et al., 2020): [11][12]
-
Lumirubin Purification (for standard preparation):
-
Unconjugated bilirubin is dissolved in a solution of human serum albumin.
-
The solution is irradiated with light at 460 nm.
-
The resulting lumirubin is purified from the mixture.
-
-
Sample Preparation:
-
Serum samples are mixed with an internal standard (e.g., mesobilirubin).
-
Proteins are precipitated using a solvent like methanol.
-
The supernatant is collected after centrifugation for analysis.
-
-
LC Separation:
-
Separation is performed on an HPLC system.
-
-
MS/MS Detection:
-
A triple quadrupole mass spectrometer is used for detection.
-
Multiple reaction monitoring (MRM) is employed for sensitive and specific quantification of both lumirubin and unconjugated bilirubin.
-
-
Linearity: The method has been shown to be linear for lumirubin in the range of 0.01 to 100 µmol/L.[12]
PUZZLU: A Fluorescence-Based Method
A newer, simpler method called PUZZLU (Photo-isomerization in the presence of UnaG to ZZ-bilirubin for Lumirubin) has been developed for the bedside monitoring of urinary lumirubin.[20]
Methodology (based on Uchida et al., 2023): [13][20]
-
Principle: This method is based on the reverse photoisomerization of lumirubin back to Z,Z-bilirubin in the presence of a fluorescent protein, UnaG, which specifically binds to Z,Z-bilirubin and becomes fluorescent.[20][21]
-
Sample Collection: Urine samples are collected from neonates undergoing phototherapy.
-
Assay:
-
Urine samples are mixed with the UnaG protein.
-
The mixture is irradiated with blue light.
-
The resulting fluorescence, which is proportional to the amount of Z,Z-bilirubin formed from lumirubin, is measured.
-
-
Quantification: The lumirubin concentration is estimated based on a calibration curve prepared with known concentrations of bilirubin. This method has shown a strong correlation with LC-MS/MS results.[21]
Visualizations
Signaling Pathways and Workflows
Caption: Photochemical conversion of bilirubin and excretion pathways.
Caption: Experimental workflow for the PUZZLU method.
Conclusion and Future Directions
This compound is a key molecule in the management of neonatal jaundice. Its formation and efficient excretion are central to the therapeutic success of phototherapy. While it is considered significantly less toxic than unconjugated bilirubin, ongoing research into its potential biological activities is crucial. For professionals in drug development, understanding the metabolic pathways of bilirubin and its photoisomers can inform the development of novel therapies for hyperbilirubinemia. Further research should focus on elucidating the long-term effects of lumirubin exposure in neonates and refining and validating rapid, point-of-care quantification methods to further optimize phototherapy and ensure the best possible outcomes for this vulnerable population.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. publications.aap.org [publications.aap.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. nursing.ceconnection.com [nursing.ceconnection.com]
- 7. Phototherapy for neonatal hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lumirubin - Wikipedia [en.wikipedia.org]
- 9. Urinary excretion of an isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phototherapy for neonatal hyperbilirubinaemia: Unresolved aspects & future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Effects of Bilirubin and Lumirubin... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
- 17. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers [frontiersin.org]
- 19. Neonatal Jaundice and Disorders of Bilirubin Metabolism (Chapter 12) - Liver Disease in Children [cambridge.org]
- 20. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Lumirubin: An In-Depth Technical Guide on its In Vivo Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumirubin is a crucial structural isomer of bilirubin, formed during the phototherapy of neonatal jaundice. Unlike the lipophilic and potentially neurotoxic unconjugated bilirubin, lumirubin is a more polar, water-soluble compound that can be readily excreted by the infant's body. This rapid clearance is central to the efficacy of phototherapy in managing hyperbilirubinemia. While its role in bilirubin elimination is well-established, the direct in vivo mechanisms of action of lumirubin on various physiological systems are an area of ongoing research. This technical guide provides a comprehensive overview of the current understanding of lumirubin's in vivo behavior, drawing from both direct in vivo data and supportive in vitro studies to elucidate its core mechanisms.
Formation and In Vivo Pharmacokinetics of Lumirubin
Phototherapy, typically using blue-green light with a wavelength of 460-490 nm, converts the toxic Z,Z-isomer of bilirubin into more excretable photoisomers.[1] The primary of these is lumirubin. This conversion allows the body to bypass the need for hepatic conjugation, enabling direct excretion into bile and urine.[2]
The in vivo pharmacokinetics of lumirubin have been primarily studied in premature infants undergoing phototherapy. A key characteristic of lumirubin is its rapid excretion, which is significantly faster than that of the configurational isomers of bilirubin also produced during phototherapy.
Quantitative Pharmacokinetic Data
| Parameter | Value | Population | Source |
| Serum Half-Life | < 2 hours | Premature Infants | [3] |
| Serum Half-Life (range) | 80 to 158 minutes | Jaundiced Premature Infants | [4] |
This rapid clearance underscores the importance of lumirubin formation as a primary pathway for bilirubin elimination during phototherapy.[3][4]
In Vivo Mechanism of Action: Current Understanding and Inferences
Direct in vivo studies on the specific molecular mechanisms of lumirubin are limited. Much of the current understanding is extrapolated from in vitro experiments and the observed physiological effects of phototherapy.
Excretion Pathway
The primary and most well-documented in vivo action of lumirubin is its role as a readily excretable isomer of bilirubin. Its increased polarity facilitates its transport out of the bloodstream and into the bile and urine without the need for enzymatic conjugation in the liver.
References
Lumirubin vs. Bilirubin: A Technical Guide to Core Structural Differences and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the key structural distinctions between bilirubin and its photoproduct, lumirubin. The formation of lumirubin is a critical process in the phototherapy of neonatal jaundice, and understanding its unique properties is essential for research and development in this field. This document provides a comprehensive comparison of their physicochemical properties, detailed experimental protocols for their generation and analysis, and an exploration of the distinct signaling pathways they influence.
Core Structural Differences
Bilirubin, in its stable (4Z,15Z) isomeric form, is a lipophilic and poorly water-soluble molecule. This inherent insolubility is the primary reason for its toxic accumulation in conditions such as neonatal jaundice. The structure of (4Z,15Z)-bilirubin is characterized by a "ridge-tile" conformation stabilized by six intramolecular hydrogen bonds. This conformation buries the polar functional groups, rendering the molecule nonpolar.
Phototherapy, a common treatment for neonatal jaundice, utilizes light energy to convert bilirubin into more polar, water-soluble isomers that can be readily excreted without the need for hepatic conjugation.[1] One of the most significant of these photoisomers is lumirubin.
The formation of lumirubin from bilirubin is an irreversible structural isomerization involving an intramolecular cyclization at the C-7 of the vinyl group of the "endo" pyrromethenone ring to the C-2 of the adjacent pyrrole ring. This cyclization disrupts the intramolecular hydrogen bonding network, leading to a more polar and extended conformation. This fundamental structural alteration is the basis for the significant differences in the physicochemical and biological properties of lumirubin compared to bilirubin.[2][3]
Physicochemical and Biological Properties: A Comparative Analysis
The structural divergence between bilirubin and lumirubin gives rise to markedly different physicochemical and biological characteristics. These differences are summarized in the tables below.
| Property | Bilirubin ((4Z,15Z)-isomer) | Lumirubin | Reference(s) |
| Molar Mass | 584.66 g/mol | 584.673 g/mol | [2] |
| Chemical Formula | C₃₃H₃₆N₄O₆ | C₃₃H₃₆N₄O₆ | [2] |
| Water Solubility | ~7 nM at pH 7.4 | Water-soluble | [4][5] |
| Formation | End product of heme catabolism | Photoproduct of bilirubin via irreversible structural isomerization | [1][3] |
| Excretion | Requires hepatic conjugation to glucuronic acid for excretion | Excreted in bile and urine without conjugation | [3][5] |
| Serum Half-life of Photoisomers | Configurational isomers (e.g., (4Z,15E)-bilirubin): ~12-14 hours | ~2 hours | [6] |
| Biological Property | Bilirubin | Lumirubin | Reference(s) |
| Neurotoxicity | Dose-dependent cytotoxicity to neuronal cells | Significantly less toxic to neuronal cells | [7] |
| Cellular Effects on Neural Stem Cells | Induces apoptosis | Affects cell morphology by inducing rosette-like structures; modulates cell adhesion molecules (β-catenin/N-cadherin) and upregulates phospho-ERK | [7] |
Experimental Protocols
In Vitro Photochemical Conversion of Bilirubin to Lumirubin
This protocol describes a general method for the in vitro generation of lumirubin from bilirubin using phototherapy.
Materials:
-
Bilirubin (Sigma-Aldrich or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum albumin (HSA)
-
Phototherapy unit with a blue light source (peak emission ~450-470 nm)
-
Spectrophotometer
-
Amber-colored vials or tubes
-
Aluminum foil
Procedure:
-
Preparation of Bilirubin Stock Solution:
-
Due to its low aqueous solubility, prepare a stock solution of bilirubin in DMSO (e.g., 10 mM). Handle bilirubin powder and solutions in dim light to prevent premature photoisomerization.
-
-
Preparation of Bilirubin-Albumin Solution:
-
In an amber-colored vial, prepare a solution of HSA in PBS (e.g., 4% w/v).
-
Slowly add the bilirubin stock solution to the HSA solution while gently vortexing to achieve the desired final concentration of bilirubin (e.g., 100 µM). The bilirubin will bind to the albumin, making it soluble in the aqueous buffer.
-
-
Phototherapy Irradiation:
-
Place the bilirubin-albumin solution in a suitable container (e.g., a petri dish or a cuvette) under the phototherapy unit.
-
Ensure the distance from the light source to the solution is standardized and provides a specific irradiance (e.g., 30 µW/cm²/nm).
-
Irradiate the solution for a defined period (e.g., 30-60 minutes). The optimal irradiation time may need to be determined empirically.
-
-
Monitoring Conversion:
-
At various time points during irradiation, an aliquot of the solution can be taken for analysis by HPLC (see protocol below) to monitor the formation of lumirubin and other photoisomers.
-
-
Storage:
-
After irradiation, protect the solution from light by wrapping the container in aluminum foil and store it at -20°C or -80°C for further analysis. Note that lumirubin is less stable than bilirubin.
-
HPLC Separation of Bilirubin and Lumirubin
This protocol provides a method for the separation and quantification of bilirubin and its photoisomers, including lumirubin, using reverse-phase high-performance liquid chromatography (HPLC).[8][9][10]
Materials and Equipment:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1 M Di-n-octylammonium acetate in water, pH adjusted to 5.5 with acetic acid
-
Mobile Phase B: Methanol
-
Acetonitrile
-
Samples from the in vitro phototherapy experiment or other biological samples
-
Standards for bilirubin and, if available, purified lumirubin
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice, protected from light.
-
Centrifuge the samples to remove any precipitates.
-
If necessary, perform a protein precipitation step by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein. Transfer the supernatant to a clean vial for injection.
-
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Detection Wavelength: 450 nm for bilirubin and its isomers.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-5 min: 60% A, 40% B
-
5-15 min: Linear gradient to 10% A, 90% B
-
15-20 min: Hold at 10% A, 90% B
-
20-25 min: Linear gradient back to 60% A, 40% B
-
25-30 min: Hold at 60% A, 40% B for column re-equilibration.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to bilirubin, lumirubin, and other photoisomers based on their retention times compared to standards (if available) and their characteristic absorption spectra from the PDA detector. Typically, lumirubin will have a shorter retention time than bilirubin due to its increased polarity.
-
Quantify the concentration of each compound by integrating the peak area and comparing it to a standard curve.
-
Signaling Pathways and Biological Activities
The distinct structural properties of bilirubin and lumirubin lead to different interactions with cellular components and the activation of different signaling pathways.
Bilirubin-Induced Neurotoxicity Signaling
High concentrations of unconjugated bilirubin are neurotoxic, particularly in newborns, leading to a condition known as kernicterus. The proposed mechanism of bilirubin-induced neuronal injury is multifactorial and involves the activation of inflammatory and stress-response pathways. Key signaling events include the activation of Toll-like receptor 2 (TLR2), leading to the downstream activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. This cascade results in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and reactive oxygen species, ultimately leading to neuronal apoptosis.[11][12][13][14]
Lumirubin-Modulated Cellular Signaling
In contrast to bilirubin, lumirubin exhibits significantly lower cytotoxicity. Studies on human pluripotent stem cell-derived neural stem cells have shown that lumirubin does not induce apoptosis but instead influences cell morphology and adhesion. This is associated with the redistribution of cell adhesion proteins such as β-catenin and N-cadherin, and the upregulation of phosphorylated extracellular signal-regulated kinase (phospho-ERK).[7] The precise upstream signaling events initiated by lumirubin are still under investigation, but it appears to modulate pathways involved in cell-cell interaction and differentiation rather than cell death.
Conclusion
The conversion of bilirubin to lumirubin through phototherapy represents a critical detoxification process, driven by a fundamental change in molecular structure from a lipophilic, hydrogen-bonded conformation to a more polar, water-soluble isomer. This structural alteration dramatically changes its biological activity, reducing its neurotoxic potential and facilitating its excretion. The distinct signaling pathways modulated by these two molecules underscore the importance of understanding these differences for the development of more effective and safer therapies for hyperbilirubinemia and related conditions. Further research into the specific molecular interactions of lumirubin may reveal novel therapeutic targets and strategies.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Lumirubin - Wikipedia [en.wikipedia.org]
- 3. nursing.ceconnection.com [nursing.ceconnection.com]
- 4. researchgate.net [researchgate.net]
- 5. Urinary excretion of an isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid clearance of a structural isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Separation of Bilirubin and Biliverdin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. Separation of bilirubin species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic analysis of bilirubin and biliverdin from jaundiced broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
- 11. The Evolving Landscape of Neurotoxicity by Unconjugated Bilirubin: Role of Glial Cells and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. Bilirubin neurotoxicity: a narrative review on long lasting, insidious, and dangerous effects - Brites - Pediatric Medicine [pm.amegroups.org]
- 14. Developmental Onset of Bilirubin-induced Neurotoxicity Involves Toll-like Receptor 2-dependent Signaling in Humanized UDP-glucuronosyltransferase1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Induced Occurrence of Lumirubin XIII: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lumirubin XIII, a structural isomer of bilirubin, is not a naturally occurring endogenous compound in significant physiological concentrations. Instead, its presence in biological systems is a direct consequence of medical intervention, specifically phototherapy, used to treat hyperbilirubinemia, particularly in neonates. This technical guide delves into the formation, detection, and quantification of this compound, providing a resource for researchers and professionals in drug development and clinical chemistry.
Formation of this compound: A Photochemical Transformation
This compound is formed from the native Z,Z-bilirubin isomer through a process of irreversible structural isomerization upon exposure to light, primarily in the blue-green spectrum (around 460-490 nm).[1] This photochemical reaction is the cornerstone of phototherapy for jaundice.[2][3] The conversion to lumirubin is clinically significant because it is more polar than bilirubin, allowing for its excretion into bile and urine without the need for hepatic conjugation.[1][2]
The formation of lumirubin is a rapid process, with detectable levels appearing within minutes of initiating phototherapy.[4] While configurational isomers of bilirubin are also formed, lumirubin's irreversible nature and efficient clearance make it a key product of this therapeutic intervention.[1]
Quantitative Analysis of this compound
The quantification of this compound is essential for monitoring the efficacy of phototherapy. Urinary levels of lumirubin serve as a direct indicator of the photochemical conversion of bilirubin.
| Sample Type | Patient Population | Phototherapy Conditions | Lumirubin Concentration/Excretion Rate | Reference |
| Urine | Preterm Neonates (≤ 33 weeks GA) | Blue LED (peak 470 nm) | Median max excretion: 0.83 µg/mg Cr per µW/cm²/nm | [5] |
| Urine | Preterm Neonates (≤ 33 weeks GA) | Green Fluorescent Lamp (peak 518 nm) | Median max excretion: 1.29 µg/mg Cr per µW/cm²/nm | [5] |
| Urine | Adults | Light therapy lamp | Statistically significant increase in fluorescence at 415 nm after 60 mins | [6] |
Experimental Protocols for this compound Detection
The detection and quantification of this compound in biological samples primarily rely on its unique fluorescent properties and chromatographic separation.
Fluorescence Spectroscopy
This method is commonly used for the analysis of urinary lumirubin.
-
Principle : Lumirubin exhibits a characteristic fluorescence that can be measured to determine its concentration.
-
Protocol :
-
Collect urine samples. In studies with adults, samples were taken at baseline and at intervals (e.g., 30 and 60 minutes) during phototherapy.[4]
-
For analysis, samples can be thawed if previously frozen and diluted (e.g., 50 µl of urine in 3 ml of a buffer).[4]
-
A fluorescence spectrophotometer is used for the measurement.
-
The excitation wavelength is set to approximately 315 nm.[2][6]
-
The emission spectrum is recorded, with the characteristic fluorescence peak for lumirubin observed around 415 nm.[2][6]
-
The intensity of the fluorescence at this peak is proportional to the lumirubin concentration.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific method for separating and quantifying bilirubin isomers, including lumirubin.
-
Principle : HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase. This allows for the separation of lumirubin from bilirubin and its other photoisomers.
-
Protocol Outline :
-
Sample Preparation : Plasma or serum samples are collected and protected from light to prevent further photoisomerization.
-
Extraction : An extraction step, for example with basic methanol, is performed to isolate the analytes.[3] An internal standard, such as mesobilirubin, can be added for accurate quantification.[3]
-
Chromatographic Separation : The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 column). A specific mobile phase gradient is used to separate the different bilirubin isomers.
-
Detection : The separated isomers are detected using a spectrophotometric or mass spectrometric detector.
-
Quantification : The concentration of lumirubin is determined by comparing its peak area to that of a known standard.
-
Biological Effects and Clinical Relevance
While lumirubin is generally considered less toxic than bilirubin, research into its biological effects is ongoing. Studies have investigated its impact on various cell types. For instance, some research suggests that lumirubin may have an effect on the expression of pro-inflammatory genes in cells of the central nervous system.[5] However, other studies have indicated that, compared to bilirubin, lumirubin does not have a significant toxic effect on human neuroblastoma cells.[7] The potential biological activities of lumirubin and other photoproducts are an active area of investigation, particularly concerning their effects on the developing brains of neonates undergoing phototherapy.[8]
Conclusion
This compound is a photoproduct of bilirubin with significant clinical relevance in the context of phototherapy for hyperbilirubinemia. Its formation is an induced process, not a feature of normal physiology. Understanding the photochemical principles of its formation and the analytical methods for its quantification is crucial for optimizing therapeutic strategies and for ongoing research into the broader biological effects of bilirubin and its isomers. This guide provides a foundational overview of these key technical aspects for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. youtube.com [youtube.com]
- 4. scispace.com [scispace.com]
- 5. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Bilirubin and Lumirubin... - RIV - TA ČR Starfos [old.starfos.tacr.cz]
- 8. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Stability of Lumirubin XIII Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stability of Lumirubin XIII, a key photoisomer of bilirubin formed during phototherapy for neonatal jaundice. Understanding the stability of lumirubin is critical for accurate preclinical and clinical research, as well as for the development of potential therapeutic applications. This document outlines the known stability profile of this compound solutions, details experimental protocols for stability assessment, and provides visual workflows to guide researchers in their study design.
Quantitative Stability Data
The in vitro stability of this compound is influenced by several factors, including the composition of the solution, temperature, and exposure to oxygen. The following tables summarize the available quantitative data on the stability of lumirubin in various matrices.
| Matrix | Temperature (°C) | Incubation Conditions | Half-life (t½) | Remaining Lumirubin after 6h | Citation |
| Standard Cell Culture Medium (MEM) | 37 | Humidified atmosphere, 5% CO₂, Normoxic | ~ 4 hours | 29.3% | [1] |
| Human Serum | 37 | Humidified atmosphere, 5% CO₂, Normoxic | ~ 4 hours | 38.2% | [1] |
| Phosphate-Buffered Saline (PBS) | 37 | Not specified | Comparable to MEM | Not specified | [1] |
| Dimethyl Sulfoxide (DMSO) | 37 | Not specified | Comparable to MEM | Not specified | [1] |
| Condition | Temperature (°C) | Matrix | Degradation Rate Comparison | Citation |
| Normoxia (21% O₂) | 37 | MEM | Faster degradation (17.5% per hour for the first 2 hours) | [1] |
| Hypoxia (1% O₂) | 37 | MEM | Slower degradation (8% per hour for the first 2 hours) | [1] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible in vitro stability studies of this compound. The following sections provide methodologies for the preparation of lumirubin, a typical stability testing procedure, and an analytical method for its quantification.
Preparation and Purification of this compound
Lumirubin is typically prepared by the photoirradiation of unconjugated bilirubin.
Materials:
-
Unconjugated Bilirubin
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Phosphoric Acid (H₃PO₄)
-
Human Serum Albumin (HSA) solution in Phosphate-Buffered Saline (PBS)
-
Phototherapy device (e.g., Lilly phototherapeutic device, 460 nm)
-
Chloroform
-
Methanol
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60)
-
Nitrogen gas
Procedure:
-
Dissolve unconjugated bilirubin in 0.1 M NaOH.
-
Immediately neutralize the solution with 0.1 M H₃PO₄.
-
Gently mix the bilirubin solution with an HSA solution in PBS.
-
Irradiate the mixture using a phototherapy device at a specific wavelength (e.g., 460 nm) for a defined period (e.g., 120 minutes).
-
Extract the irradiated solution with a chloroform/methanol mixture.
-
Centrifuge the mixture to remove impurities.
-
Separate the resulting solution using thin-layer chromatography on silica gel plates with a mobile phase of chloroform/methanol/water (e.g., 40:9:1, v/v/v).
-
Identify and scrape the yellow band corresponding to lumirubin.
-
Extract lumirubin from the silica gel with methanol.
-
Dry the purified lumirubin under a stream of nitrogen.
In Vitro Stability Testing Protocol
This protocol describes a general procedure for assessing the stability of a this compound solution over time.
Materials:
-
Purified this compound
-
Desired matrix for stability testing (e.g., cell culture medium, human serum, PBS, DMSO)
-
CO₂ incubator
-
Microcentrifuge tubes
-
-80°C freezer
-
LC-MS/MS system or HPLC system
Procedure:
-
Prepare a stock solution of this compound in the desired solvent.
-
Spike the chosen matrix (e.g., cell culture medium or human serum) with the lumirubin stock solution to a final concentration (e.g., 10 µmol/L).
-
Aliquot the spiked solution into microcentrifuge tubes for each time point.
-
Incubate the samples in a CO₂ incubator under controlled conditions (e.g., 37°C, 5% CO₂, humidified atmosphere).
-
At each designated time point (e.g., 0, 1, 2, 3, 4, 5, and 6 hours), remove an aliquot and immediately freeze it at -80°C to halt degradation until analysis.
-
Analyze the concentration of lumirubin in the collected samples using a validated analytical method (see Section 2.3).
-
Calculate the percentage of lumirubin remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation rate and half-life of lumirubin under the tested conditions.
Analytical Method: LC-MS/MS for Lumirubin Quantification
A sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method is recommended for the accurate quantification of this compound in biological matrices.[2]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A binary gradient system consisting of:
-
A: 1 mmol/L Ammonium Fluoride (NH₄F) in water
-
B: Methanol
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Gradient Program:
-
Initial: 40% B, hold for 3 min
-
3 to 13 min: Ramp to 100% B
-
13 to 17 min: Hold at 100% B
-
17 to 17.1 min: Return to 40% B
-
17.1 to 20 min: Hold at 40% B
-
-
Injection Volume: 3 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode
-
Detection: Selected Reaction Monitoring (SRM)
Sample Preparation:
-
Spike 10 µL of the sample with an internal standard (e.g., mesobilirubin).
-
Perform protein precipitation and extraction with 1 mL of basic methanol.
-
Vortex and centrifuge the sample (e.g., 16,000 x g for 30 minutes).
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the in vitro stability testing of this compound.
Caption: Workflow for an in vitro stability study of this compound.
Caption: Factors influencing the in vitro stability of this compound.
References
Methodological & Application
Protocol for the Isolation of Lumirubin XIII from Biological Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lumirubin XIII, a structural isomer of bilirubin, is a key photoproduct formed during the phototherapy of neonatal jaundice.[1] Its increased polarity compared to bilirubin allows for its excretion into bile and urine without the need for enzymatic conjugation in the liver, making it a critical component in the therapeutic effect of phototherapy.[1][2] The accurate isolation and quantification of this compound from biological samples are essential for pharmacokinetic studies, understanding the mechanisms of phototherapy, and for research into the biological effects of bilirubin photoisomers. This document provides a detailed protocol for the preparation, extraction, purification, and quantification of this compound from various biological matrices.
Data Presentation
Table 1: Quantitative Parameters for this compound Analysis
| Parameter | Value | Biological Matrix/Method | Reference |
| In-vitro Synthesis | |||
| Quantum Yield of Formation | 0.0015 (450-490 nm) | Bilirubin bound to human albumin | [3] |
| Quantum Yield of Formation | 0.003 (500-520 nm) | Bilirubin bound to human albumin | [3] |
| Purity of Isolated Standard | 94% | After TLC purification | [3] |
| Extraction & Quantification | |||
| Linearity Range (LC-MS/MS) | 0.01 - 100 µmol/L | Serum | [3] |
| Average Recovery (LC-MS/MS) | 108 ± 20% (for 40 µmol/L) | Serum | [3] |
| Intra-assay Imprecision (CV%) | 13 - 15% | Serum | [3] |
| Inter-assay Imprecision (CV%) | 21 - 29% | Serum | [3] |
| Stability | |||
| Half-life in culture medium (37°C) | ~4 hours | MEM medium | [4] |
| Half-life in serum (37°C) | ~4 hours | Human serum | [4] |
| Half-life in vivo (serum) | 80 - 158 minutes | Serum of premature infants | [5] |
Experimental Protocols
In-vitro Preparation of this compound Standard
This protocol describes the generation of a this compound standard from unconjugated bilirubin for use in calibration and as a reference material.
Materials:
-
Unconjugated Bilirubin (UCB)
-
0.1 mol/L NaOH
-
0.1 mol/L H₃PO₄
-
Human Serum Albumin (HSA)
-
Phosphate Buffered Saline (PBS)
-
Phototherapy device (e.g., Lilly phototherapeutic device) with an emission spectrum of 430-500 nm.
Procedure:
-
Dissolve unconjugated bilirubin in 0.1 mol/L NaOH.
-
Immediately neutralize the solution with 0.1 mol/L H₃PO₄.
-
Gently mix the neutralized bilirubin solution with a solution of human serum albumin in PBS to achieve a final bilirubin concentration of approximately 480 µmol/L.
-
Irradiate the mixture for 120 minutes at 460 nm with an irradiance of 70 μW/(cm²·nm).
Extraction of this compound from Biological Samples
a) Extraction from Serum or Plasma
This protocol is adapted from the Folch extraction method for the separation of lipids and can be effectively used for extracting the relatively polar this compound.
Materials:
-
Serum or plasma sample
-
Methanol
-
Chloroform
-
0.1 mol/L Ammonium acetate in methanol
-
Deionized water
-
Centrifuge
Procedure:
-
To 1 volume of serum or plasma, add 3 volumes of 0.1 mol/L ammonium acetate in methanol to deproteinate the sample.
-
Vortex the mixture vigorously.
-
Add 2 volumes of chloroform to the mixture and vortex intensively for at least 30 seconds.
-
Add 1 volume of deionized water, vortex briefly, and then centrifuge at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the lower chloroform phase, which contains this compound.
b) Extraction from Urine
Materials:
-
Urine sample
-
Centrifuge
Procedure:
-
Collect urine samples and immediately freeze at -80°C until analysis.
-
Prior to analysis, thaw the urine samples and centrifuge at 2600 x g for 10 minutes at 4°C to remove any particulate matter.
-
The resulting supernatant can be directly used for analysis or further purification if necessary.
c) Proposed Protocol for Extraction from Tissue Samples (Liver, Brain, Skin)
This is a proposed protocol based on standard tissue homogenization and subsequent solvent extraction. Optimization may be required depending on the specific tissue type.
Materials:
-
Tissue sample (liver, brain, skin)
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., Bullet Blender™)
-
Methanol
-
Chloroform
-
Deionized water
-
Centrifuge
Procedure:
-
Weigh the tissue sample and place it in a 2 mL microcentrifuge tube.
-
Add homogenization buffer (e.g., 500 µL per 100 mg of tissue).
-
Add homogenization beads (e.g., 5-mm stainless steel beads).
-
Homogenize the tissue using a tissue homogenizer (e.g., 25 Hz for 0.5-3 minutes).
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
Proceed with the solvent extraction as described for serum/plasma (Protocol 2a, steps 1-5), treating the supernatant as the initial sample.
Purification of this compound by Thin-Layer Chromatography (TLC)
This method allows for the separation of this compound from unconjugated bilirubin and other photoisomers.
Materials:
-
Extracted this compound sample (in chloroform)
-
TLC silica gel plates (e.g., Silica gel 60)
-
Mobile phase: Chloroform/Methanol/Water (40:9:1, v/v/v)
-
TLC developing chamber
-
Nitrogen gas stream
-
Methanol for extraction from silica
Procedure:
-
Concentrate the chloroform extract containing this compound under a gentle stream of nitrogen.
-
Spot the concentrated extract onto a TLC silica gel plate.
-
Develop the plate in a TLC chamber pre-saturated with the mobile phase.
-
After the solvent front has reached the desired height, remove the plate and allow it to air dry.
-
The yellow band corresponding to this compound can be visualized under visible light.
-
Carefully scrape the silica gel containing the this compound band.
-
Extract this compound from the scraped silica with methanol.
-
Dry the methanolic extract under a stream of nitrogen. The purified this compound is now ready for quantification.
Quantification of this compound by HPLC and LC-MS/MS
High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector or a mass spectrometer (MS) is the gold standard for the accurate quantification of this compound.
a) HPLC Method
Equipment and Reagents:
-
HPLC system with a PDA detector
-
Reversed-phase C18 column (e.g., Poroshell 120, SB-C18, 4.6 x 100 mm, 2.7 µm)
-
Mobile phase: 0.1 M di-n-octylamine acetate in methanol and water
Procedure:
-
Reconstitute the purified this compound sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute the sample through the C18 column using an appropriate gradient of the mobile phase.
-
Detect this compound by its absorbance at approximately 453 nm.
-
Quantify the concentration by comparing the peak area to a standard curve generated with a purified this compound standard.
b) LC-MS/MS Method
This method provides high sensitivity and specificity for the quantification of this compound.
Equipment and Reagents:
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Reversed-phase C18 column
-
Mobile Phase A: 1 mmol/L NH₄F in water
-
Mobile Phase B: Methanol
-
Internal Standard (ISTD), e.g., mesobilirubin
Procedure:
-
Spike the sample with the internal standard.
-
Perform a protein precipitation/extraction step with methanol.
-
Inject the supernatant into the LC-MS/MS system.
-
Separate the analytes using a gradient elution with Mobile Phases A and B. A typical gradient might be:
-
0-3 min: 40% B
-
3-13 min: Gradient to 100% B
-
13-17 min: Hold at 100% B
-
17-17.1 min: Return to 60% B
-
17.1-20 min: Hold at 60% B
-
-
Monitor the specific mass transitions for this compound and the internal standard in the mass spectrometer.
-
Quantify this compound concentration based on the ratio of its peak area to that of the internal standard, using a calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the isolation and quantification of this compound.
This protocol provides a comprehensive guide for the isolation and quantification of this compound from various biological samples. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data for their studies in the fields of neonatology, pharmacology, and clinical chemistry.
References
- 1. Fatty acid enhancement of the quantum yield for the formation of lumirubin from bilirubin bound to human albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid clearance of a structural isomer of bilirubin during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Lumirubin Isomers
Abstract
This application note provides detailed methodologies for the separation and quantification of lumirubin and its related photoisomers from biological matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Lumirubin, a structural isomer of bilirubin, and its configurational isomers (Z,E-bilirubin, E,Z-bilirubin, and E,E-bilirubin) are crucial photoproducts formed during the phototherapy of neonatal jaundice. Accurate and sensitive quantification of these isomers is essential for understanding the efficacy and mechanisms of phototherapy. The protocols described herein are intended for researchers, scientists, and drug development professionals working on the analysis of bilirubin metabolism and the development of phototherapy-based treatments.
Introduction
Bilirubin, a yellow pigment produced from the breakdown of heme, can accumulate in newborns, leading to hyperbilirubinemia or jaundice. Phototherapy is the standard treatment for this condition, which involves exposing the infant to blue-green light. This light exposure converts the toxic Z,Z-bilirubin isomer into more water-soluble photoisomers that can be more easily excreted. The primary photoisomers include the configurational isomers Z,E-bilirubin and E,Z-bilirubin, and the structural isomer lumirubin (also known as Z-lumirubin or (EZ)-cyclobilirubin). Lumirubin is considered a major contributor to the clearance of bilirubin during phototherapy.
The separation and quantification of these closely related isomers present an analytical challenge due to their structural similarity and photochemical instability. High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose, offering the necessary resolution and sensitivity. This application note details a robust UHPLC-MS/MS method for the determination of Z-lumirubin and provides a foundational HPLC protocol for the separation of bilirubin isomers.
Experimental Protocols
Protocol 1: UHPLC-MS/MS Method for the Quantitative Determination of Z-Lumirubin
This protocol is adapted from a validated method for the sensitive and accurate quantification of Z-lumirubin in serum.[1]
1. Sample Preparation:
-
To 10 µL of serum sample, add 10 µL of internal standard (ISTD) solution (mesobilirubin, 5 µmol/L).
-
Perform protein precipitation and extraction by adding 1 mL of basic methanol.
-
Vortex the mixture vigorously.
-
Centrifuge the mixture at 16,000 x g for 30 minutes.
-
Transfer 100 µL of the supernatant to an autosampler vial with an insert.
-
Inject 3 µL of the prepared sample into the LC-MS/MS system.
2. UHPLC-MS/MS Conditions:
-
HPLC System: Dionex Ultimate 3000 or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 µm, 3.0 × 100 mm).[2]
-
Mobile Phase A: 1 mmol/L Ammonium Fluoride in Water.[2]
-
Mobile Phase B: 1 mmol/L Ammonium Fluoride in Methanol.[2]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-17 min: Linear gradient from 30% to 50% B
-
17-17.1 min: Linear gradient from 50% to 60% B
-
17.1-20 min: Hold at 60% B
-
20-21 min: Return to initial conditions (30% B)
-
21-25 min: Column equilibration at 30% B
-
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: TSQ Quantum Access Max with HESI-II probe or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM).
3. Data Analysis:
-
Quantify Z-lumirubin and unconjugated bilirubin (UCB) based on the peak area ratios relative to the internal standard (mesobilirubin).
Protocol 2: General HPLC Method for Separation of Bilirubin Photoisomers
This protocol provides a foundational approach for the separation of bilirubin and its photoisomers.
1. Sample Preparation:
-
Protect all samples from light to prevent further photoisomerization.
-
Serum samples can be prepared by protein precipitation with an equal volume of acetonitrile, followed by centrifugation.
-
The supernatant should be directly injected or evaporated to dryness and reconstituted in the mobile phase.
2. HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.
-
Detection: A diode-array detector (DAD) set at approximately 450 nm is used to monitor the elution of the bilirubin isomers.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Data Presentation
The following tables summarize the quantitative data obtained from the UHPLC-MS/MS analysis of lumirubin and related compounds.
Table 1: Retention Times of Bilirubin and its Isomers
| Compound | Retention Time (min) |
| Z-Lumirubin (LR) | 9.66[1] |
| Unconjugated Bilirubin (UCB) | 14.80[1] |
| Mesobilirubin (ISTD) | 15.04[1] |
| ZZ-Bilirubin (ZZ-BR) | 16.53[3] |
| Lumirubin (LR) | 2.00[3] |
Note: The significant difference in reported retention times for Lumirubin (9.66 min vs. 2.00 min) is likely due to different chromatographic conditions (e.g., column, mobile phase, gradient) used in the respective studies.
Table 2: Performance Characteristics of the UHPLC-MS/MS Method for Z-Lumirubin Quantification [1]
| Parameter | Z-Lumirubin (LR) | Unconjugated Bilirubin (UCB) |
| Linearity Range (µmol/L) | 0.01 - 100 | 0.04 - 400 |
| Limit of Detection (LOD) (µmol/L) | 0.003 | 0.01 |
| Limit of Quantification (LOQ) (µmol/L) | 0.01 | 0.04 |
| Intra-day Precision (%RSD) | 2.1 - 4.5 | 1.8 - 3.9 |
| Inter-day Precision (%RSD) | 3.7 - 6.8 | 3.1 - 5.5 |
| Recovery (%) | 95.2 - 103.4 | 96.8 - 104.1 |
Visualization
The following diagrams illustrate the experimental workflow for the analysis of lumirubin isomers.
Caption: Workflow for UHPLC-MS/MS analysis of Z-lumirubin.
References
- 1. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and separation by thin-layer chromatography of bilirubin-IX isomers. Their identification as tetrapyrroles and dipyrrolic ethyl anthranilate azo derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lumirubin XIII as a Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lumirubin XIII as a standard in quantitative analysis, with a primary focus on its application in monitoring phototherapy for neonatal jaundice. The protocols detailed below are intended to guide researchers in accurately quantifying this compound in biological matrices.
Introduction
This compound is a key structural photoisomer of bilirubin, formed during the phototherapy of neonatal jaundice. Unlike the native Z,Z-bilirubin, Z-lumirubin is more polar and can be excreted by the liver and kidneys without the need for glucuronidation. Therefore, the quantitative analysis of this compound is crucial for monitoring the efficacy of phototherapy and understanding the photochemical and metabolic fate of bilirubin in neonates. The use of a well-characterized this compound standard is essential for the accuracy and reliability of these quantitative methods.
Quantitative Data
The following tables summarize quantitative data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of Z-lumirubin (LR) and unconjugated bilirubin (UCB) in human serum.[1][2]
Table 1: Linearity and Detection Limits of the LC-MS/MS Method [1][2]
| Analyte | Linear Range (mg/dL) | Limit of Detection (LOD) |
| Z-Lumirubin (LR) | up to 5.8 | Submicromolar |
| Unconjugated Bilirubin (UCB) | up to 23.4 | Submicromolar |
Table 2: Intra- and Inter-Assay Precision and Recovery [2]
| Analyte | Concentration Range | Intra-Assay Imprecision | Inter-Assay Imprecision | Average Recovery |
| Z-Lumirubin (LR) | 1–100 µmol/L | 13–15% | 21–29% | Within acceptable range |
| Unconjugated Bilirubin (UCB) | 4–400 µmol/L | 6.5–11% | 9.9–25% | Within acceptable range |
Table 3: Serum Concentrations of UCB and LR in Neonates Before and After Phototherapy [1][2]
| Analyte | Before Phototherapy (mg/dL) | After 1 Day of Phototherapy (mg/dL) | p-value |
| Unconjugated Bilirubin (UCB) | 13.6 ± 2.2 | 10.3 ± 3.3 | < 0.01 |
| Z-Lumirubin (LR) | 0.12 ± 0.07 | 0.37 ± 0.16 | < 0.01 |
Experimental Protocols
Preparation of this compound Standard Stock Solution
This protocol is adapted from methods for preparing bilirubin standards and the purification of lumirubin for use as a standard.[2][3][4][5] Utmost care should be taken to protect the standard from light.
Materials:
-
Purified Z-Lumirubin XIII
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Human Serum Albumin (HSA)
-
Amber glass vials or tubes wrapped in aluminum foil
-
Microbalance
-
Vortex mixer
-
Pipettes
Protocol:
-
Primary Stock Solution (in DMSO):
-
In a dark room or under dim red light, accurately weigh a small amount (e.g., 1-5 mg) of purified this compound powder into an amber Eppendorf tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 5 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into amber tubes and store at -20°C for up to 4 months. Avoid repeated freeze-thaw cycles.
-
-
Secondary Stock Solution (in PBS with HSA):
-
Thaw a single aliquot of the primary DMSO stock solution.
-
Dilute the primary stock solution in PBS containing a physiological concentration of HSA (e.g., 4 g/L) to prepare a secondary stock solution of a desired concentration (e.g., 10 µM).
-
This solution should be prepared fresh and used within a few hours, as the stability of lumirubin in aqueous solutions is limited.
-
Protocol for Quantitative Analysis of this compound in Serum by LC-MS/MS
This protocol is based on a validated method for the simultaneous determination of Z-lumirubin and unconjugated bilirubin in human serum.[1][2]
Materials and Reagents:
-
This compound and Unconjugated Bilirubin (UCB) standards
-
Mesobilirubin (MBR) as an internal standard (ISTD)
-
Methanol
-
Human serum samples
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow Diagram:
References
- 1. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin [ouci.dntb.gov.ua]
- 2. [논문]A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin [scienceon.kisti.re.kr]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Experimental Applications of Lumirubin XIII in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumirubin XIII, a structural isomer of bilirubin, is primarily known as a key photoproduct formed during the phototherapy of neonatal jaundice.[1] Unlike the lipophilic and potentially neurotoxic bilirubin, the more polar nature of lumirubin facilitates its excretion.[1] While initially considered a non-toxic byproduct, recent in vitro studies have revealed that lumirubin possesses distinct biological activities, making it a molecule of interest for cell culture-based research. These investigations are crucial for understanding its effects on cellular processes and its potential implications for drug development and therapeutic applications.
This document provides detailed application notes and protocols for the experimental use of this compound in cell culture, based on published research. It is intended to guide researchers in designing and executing experiments to explore the cellular effects of this compound.
Application Notes
This compound has been investigated in various cell lines to elucidate its effects on cell viability, oxidative stress, cell differentiation, and inflammatory responses. Compared to its parent compound, bilirubin, lumirubin generally exhibits lower cytotoxicity.[2][3]
Key experimental applications include:
-
Assessment of Cytotoxicity: Evaluating the dose-dependent effects of lumirubin on the viability of different cell types.
-
Analysis of Oxidative Stress: Investigating the antioxidant properties of lumirubin, particularly its capacity to scavenge reactive oxygen species.
-
Cell Differentiation Studies: Examining the influence of lumirubin on the differentiation of stem cells, such as neural stem cells (NSCs).[4]
-
Investigation of Inflammatory Responses: Determining the effect of lumirubin on the expression of pro-inflammatory markers.[5]
Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the effects of this compound in various cell culture models.
Table 1: Effect of Lumirubin on Cell Viability
| Cell Line | Concentration (µmol/L) | Incubation Time (h) | Viability (% of Control) | Reference |
| MRC5 | 5 | 24 | ~100% | [5] |
| 25 | 24 | ~100% | [5] | |
| 50 | 24 | ~100% | [5] | |
| 5 | 48 | ~100% | [5] | |
| 25 | 48 | ~100% | [5] | |
| 50 | 48 | ~80% | [5] | |
| HepG2 | 5 | 24 | ~100% | [5] |
| 25 | 24 | ~100% | [5] | |
| 50 | 24 | ~90% | [5] | |
| 5 | 48 | ~100% | [5] | |
| 25 | 48 | ~95% | [5] | |
| 50 | 48 | ~60% | [5] | |
| SH-SY5Y | 5 | 24 | ~100% | [5] |
| 25 | 24 | ~100% | [5] | |
| 50 | 24 | ~95% | [5] | |
| 5 | 48 | ~100% | [5] | |
| 25 | 48 | ~95% | [5] | |
| 50 | 48 | ~75% | [5] |
Table 2: Effect of Lumirubin on Mitochondrial Superoxide Production
| Treatment | Concentration (µmol/L) | Change in Superoxide-Producing Cells (% of Rotenone Control) | Reference |
| Lumirubin | 5 | ~ -20% | [5] |
| 25 | ~ -40% | [5] | |
| Bilirubin | 5 | ~ -25% | [5] |
| 25 | ~ -45% | [5] |
Experimental Protocols
Protocol 1: Preparation of Lumirubin Stock Solution
This protocol describes the preparation of a this compound stock solution for use in cell culture experiments.[4]
Materials:
-
Unconjugated Bilirubin
-
Sodium Hydroxide (NaOH), 0.1 mol/L
-
Phosphoric Acid (H₃PO₄), 0.1 mol/L
-
Human Serum Albumin in PBS (660 µmol/L)
-
Phosphate Buffered Saline (PBS)
-
Lilly phototherapeutic device (or equivalent) with an emission peak at 460 nm
-
Ammonium acetate in methanol (0.1 mol/L)
Procedure:
-
Dissolve unconjugated bilirubin in 2 mL of 0.1 mol/L NaOH.
-
Immediately neutralize the solution with 1 mL of 0.1 mol/L H₃PO₄.
-
Gently mix the solution with 7 mL of human serum albumin in PBS. The final concentration of unconjugated bilirubin should be approximately 480 µmol/L.
-
Irradiate the mixture for 120 minutes at 460 nm using a phototherapeutic device with an irradiance of 70 μW/(cm²·nm).
-
Mix the irradiated solution with an equal volume of 0.1 mol/L ammonium acetate in methanol.
-
Vortex the final solution.
-
The concentration of the resulting lumirubin stock solution can be determined using spectrophotometry.
-
Store aliquots of the stock solution at -20°C.[5]
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the effect of lumirubin on cell viability.[6]
Materials:
-
Cells of interest (e.g., SH-SY5Y, HepG2, MRC5)
-
Complete cell culture medium
-
Lumirubin stock solution
-
MTT solution (1 mg/mL in cell culture medium)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the Lumirubin stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 5, 25, 50 µmol/L).
-
Remove the medium from the cells and replace it with the medium containing different concentrations of lumirubin. Include appropriate vehicle controls.
-
Incubate the cells for the desired time periods (e.g., 24 and 48 hours).
-
After incubation, add 100 µL of MTT solution to each well and incubate for 1 hour at 37°C.
-
Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 690 nm using a spectrophotometer.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Protocol 3: Western Blot Analysis of ERK Activation
This protocol describes how to assess the activation of the ERK signaling pathway in response to lumirubin treatment in neural stem cells (NSCs).[4]
Materials:
-
Neural Stem Cells (NSCs)
-
NSC culture medium
-
Lumirubin stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture NSCs and treat them with the desired concentrations of lumirubin (e.g., 12.5 and 25 µM) for 96 hours.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phospho-ERK to total-ERK.
Visualizations
Signaling Pathway
Caption: Lumirubin activates the ERK signaling pathway in neural stem cells.
Experimental Workflow
Caption: General workflow for in vitro experiments with this compound.
References
- 1. Lumirubin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Lumirubin XIII in Serum
Introduction
Lumirubin XIII is a structural photoisomer of bilirubin, formed during phototherapy for neonatal jaundice. As a more water-soluble and readily excretable isomer, the quantification of this compound in serum is of significant interest to researchers and clinicians for monitoring the efficacy of phototherapy and understanding the pharmacokinetics of bilirubin photoisomers. These application notes provide detailed methodologies for the accurate measurement of this compound in serum, primarily focusing on the robust and sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Principle of Measurement
The quantification of this compound in serum is most accurately achieved through methods that can separate it from other bilirubin isomers and interfering substances present in the complex serum matrix. High-Performance Liquid Chromatography (HPLC) is employed for the chromatographic separation of this compound from unconjugated bilirubin (UCB) and other photoisomers. Detection and quantification are then performed using a triple quadrupole mass spectrometer, which offers high sensitivity and specificity.
Experimental Workflow
The general workflow for the analysis of this compound in serum involves sample preparation, chromatographic separation, and mass spectrometric detection. A visual representation of this process is provided below.
Application Notes and Protocols: Lumirubin XIII in the Study of Phototherapy Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phototherapy is the standard treatment for neonatal jaundice, a condition characterized by high levels of unconjugated bilirubin in the blood. This therapy utilizes light to convert bilirubin into more water-soluble isomers that can be easily excreted from the body.[1] One of the key photoisomers formed during this process is lumirubin, a structural isomer of bilirubin.[1] Unlike the configurational isomers, the formation of lumirubin is irreversible, and it is rapidly cleared from the circulation through excretion in bile and urine, making it a critical component of phototherapy's efficacy.[2]
These application notes provide a comprehensive overview of the role of Lumirubin XIII in phototherapy research. They include detailed protocols for the preparation and experimental use of lumirubin, as well as methods for assessing its biological effects on various cellular processes. The information is intended to guide researchers in designing and executing studies to further understand the mechanisms of phototherapy and the biological activities of bilirubin photoisomers.
Data Presentation
Table 1: Comparative Efficacy of Phototherapy Light Sources on Urinary Lumirubin Excretion in Preterm Neonates
| Light Source | Median Maximum Urinary Lumirubin Excretion per Light Intensity (µg/mg Cr/µW/cm²/nm) | p-value | Reference |
| Blue LED | 0.21 | 0.01 | [3] |
| Green Fluorescent Lamp | 0.32 | 0.01 | [3] |
Cr: Creatinine
Table 2: Effects of Lumirubin on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Incubation Time (h) | % Viability (Relative to Control) | Reference |
| Human Fetal Lung Fibroblasts (MRC-5) | 5 | 24 | ~100% | [2] |
| 25 | 24 | ~100% | [2] | |
| 50 | 24 | ~100% | [2] | |
| 5 | 48 | ~100% | [2] | |
| 25 | 48 | ~100% | [2] | |
| 50 | 48 | ~100% | [2] | |
| Human Hepatoblastoma (HepG2) | 5 | 24 | ~100% | [2] |
| 25 | 24 | ~100% | [2] | |
| 50 | 24 | ~80% | [2] | |
| 5 | 48 | ~100% | [2] | |
| 25 | 48 | ~90% | [2] | |
| 50 | 48 | ~60% | [2] | |
| Human Neuroblastoma (SH-SY5Y) | 5 | 24 | ~100% | [2] |
| 25 | 24 | ~100% | [2] | |
| 50 | 24 | ~100% | [2] | |
| 5 | 48 | ~100% | [2] | |
| 25 | 48 | ~100% | [2] | |
| 50 | 48 | ~100% | [2] |
Table 3: Effect of Lumirubin on PPARα Target Gene Expression in HepG2 Cells
| Gene | Treatment (25 µM) | Time (h) | Fold Change (mRNA Expression) | Reference |
| FGF21 | Lumirubin | 1 | Significant Upregulation | [4] |
| 2 | Significant Upregulation | [4] | ||
| 4 | Significant Upregulation | [4] | ||
| ANGPTL4 | Lumirubin | 1 | Significant Upregulation | [4] |
| 2 | Significant Upregulation | [4] | ||
| 4 | Significant Upregulation | [4] |
Note: While the study indicates a significant time-dependent upregulation, specific fold-change values are not provided in the text.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol is adapted from a method described for preparing lumirubin from unconjugated bilirubin.
Materials:
-
Unconjugated Bilirubin
-
0.1 M NaOH
-
0.1 M H₃PO₄
-
Human Serum Albumin (HSA) in Phosphate Buffered Saline (PBS)
-
Phototherapy device (e.g., Lilly phototherapeutic device, 460 nm, 70 μW/cm²/nm)
-
Ammonium acetate in methanol (0.1 mol/L)
-
Chloroform
-
Deionized water
-
Centrifuge
Procedure:
-
Dissolve unconjugated bilirubin in 2 mL of 0.1 M NaOH.
-
Immediately neutralize the solution with 1 mL of 0.1 M H₃PO₄.
-
Gently mix the bilirubin solution with 7 mL of HSA in PBS (660 µmol/L) to achieve a final bilirubin concentration of 480 µmol/L.
-
Irradiate the mixture for 120 minutes at 460 nm using a phototherapeutic device with an irradiance of 70 μW/cm²/nm.
-
Mix the irradiated solution with an equal volume of 0.1 M ammonium acetate in methanol.
-
Perform a Folch extraction by adding chloroform to the mixture and vortexing vigorously for at least 30 seconds.
-
Add deionized water, briefly vortex, and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase containing lumirubin.
-
Evaporate the solvent under a stream of nitrogen and store the purified lumirubin at -20°C in the dark.
Diagram of Lumirubin Preparation Workflow
Caption: Workflow for the preparation of this compound.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of lumirubin on cell viability.
Materials:
-
Cells of interest (e.g., HepG2, MRC-5, SH-SY5Y)
-
Complete cell culture medium
-
96-well plates
-
Lumirubin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of lumirubin in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the lumirubin dilutions. Include untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Diagram of MTT Assay Workflow
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol describes how to measure changes in gene expression in response to lumirubin treatment.
Materials:
-
Cells treated with lumirubin (as in Protocol 2)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for PPARα, FGF21, ANGPTL4, and a housekeeping gene like GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Lyse the lumirubin-treated and control cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Diagram of qPCR Workflow
Caption: Workflow for quantitative gene expression analysis.
Signaling Pathways
Lumirubin and PPARα Signaling
Both bilirubin and lumirubin have been shown to modulate the expression of downstream effectors of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid and glucose metabolism.[5][6]
Caption: Lumirubin modulates PPARα signaling.
Lumirubin and ERK Activation in Neural Stem Cells
In human pluripotent stem cell-derived neural stem cells (NSCs), lumirubin has been observed to induce morphological changes and upregulate the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key protein in cell signaling.
Caption: Lumirubin activates the ERK signaling pathway in NSCs.
Conclusion
This compound is a pivotal molecule in the therapeutic action of phototherapy for neonatal jaundice. The protocols and data presented here provide a framework for researchers to investigate the biological effects of lumirubin and to further elucidate the molecular mechanisms underlying phototherapy. Understanding the distinct roles of bilirubin and its photoisomers, such as lumirubin, is crucial for optimizing phototherapy strategies and for the development of novel therapeutic approaches for hyperbilirubinemia and related conditions. The provided methodologies for lumirubin preparation, cell-based assays, and signaling pathway analysis will aid in advancing research in this important field.
References
- 1. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docsdrive.com [docsdrive.com]
- 6. Quantum yield and skin filtering effects on the formation rate of lumirubin [ouci.dntb.gov.ua]
Application Notes and Protocols: Handling and Storage of Lumirubin
A Note on Nomenclature: The term "Lumirubin XIII" is not a standard scientific designation found in the public domain. It is presumed that this refers to Lumirubin , the primary structural photoisomer of bilirubin formed during phototherapy for neonatal jaundice. These guidelines are based on the available information for Lumirubin and its parent compound, Bilirubin.
Lumirubin is a polar isomer of bilirubin, making it more water-soluble and facilitating its excretion from the body.[1] Like bilirubin, it is sensitive to light and requires specific handling and storage conditions to maintain its integrity for research and drug development purposes.
Handling and Storage Guidelines
Proper handling and storage are critical to prevent the degradation of Lumirubin. The following guidelines are based on information from safety data sheets for the closely related compound, Bilirubin, and the known photosensitivity of Lumirubin.
Summary of Handling and Storage Conditions:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Freezer (-20°C) | To minimize thermal degradation. |
| Light Exposure | Protect from light at all times. Use amber vials or wrap containers in aluminum foil. | Lumirubin is a photoisomer and is susceptible to light-induced degradation.[2] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation.[2] |
| Container | Tightly sealed, airtight containers. | To prevent exposure to moisture and air.[2][3] |
| Solvents | Soluble in dimethyl sulfoxide (DMSO).[2] Sparingly soluble in water. | For the preparation of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of Lumirubin Stock Solution
This protocol outlines the steps for preparing a stock solution of Lumirubin. All steps should be performed in a dark room or under dim, red light to minimize light exposure.
-
Pre-weighing Preparation: Allow the sealed vial of Lumirubin to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Weigh the desired amount of Lumirubin powder in a fume hood.
-
Dissolving: Add the appropriate volume of DMSO to the Lumirubin powder to achieve the desired concentration.
-
Mixing: Vortex or sonicate the solution gently until the Lumirubin is completely dissolved.
-
Storage: Aliquot the stock solution into amber vials, purge with an inert gas, and store at -20°C.
Protocol 2: Assessment of Lumirubin Stability
This protocol provides a framework for assessing the stability of Lumirubin under various conditions.
-
Sample Preparation: Prepare multiple aliquots of Lumirubin solution of a known concentration.
-
Condition Exposure:
-
Light Exposure: Expose a set of aliquots to a controlled light source (e.g., a phototherapy lamp) for varying durations. Keep a control set in the dark.
-
Temperature Stress: Store sets of aliquots at different temperatures (e.g., -20°C, 4°C, room temperature) for a defined period.
-
pH Variation: Adjust the pH of the solution in different aliquots using appropriate buffers and store under consistent temperature and light conditions.
-
-
Time-Point Analysis: At specified time points, retrieve aliquots from each condition.
-
Quantification: Analyze the concentration of the remaining Lumirubin using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.
-
Data Analysis: Calculate the percentage of degradation for each condition and time point relative to the initial concentration.
Quantitative Stability Data Template:
| Condition | Temperature (°C) | Light Exposure | Duration (hours) | Initial Concentration (µM) | Final Concentration (µM) | Stability (%) |
| Control | -20 | Dark | 0 | 100 | ||
| 24 | ||||||
| 48 | ||||||
| Experimental | 4 | Dark | 24 | |||
| 48 | ||||||
| Room Temp | Dark | 24 | ||||
| 48 | ||||||
| Room Temp | Light | 1 | ||||
| 2 |
Visualizations
Diagram 1: Lumirubin Handling and Storage Workflow
Caption: Recommended workflow for handling and preparing Lumirubin.
Diagram 2: Logic of a Lumirubin Stability Study
Caption: Logical flow of a Lumirubin stability assessment experiment.
Safety Precautions
While specific toxicity data for Lumirubin is not detailed, the safety data for Bilirubin indicates that it is not classified as a hazardous substance.[4] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Inhalation: Avoid inhaling dust or aerosols.[5] Work in a well-ventilated area or a fume hood.
-
Contact: Avoid contact with skin and eyes.[2] In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek medical attention.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
References
Application of Lumirubin XIII in Neurotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lumirubin XIII, a major photoisomer of bilirubin formed during phototherapy for neonatal jaundice, has garnered significant interest in neurotoxicity studies. Traditionally considered less toxic than its parent compound, bilirubin, recent research indicates a more complex biological role for this compound, with implications for neuronal cell health and development.[1][2] This document provides detailed application notes and protocols for the use of this compound in neurotoxicity research, summarizing key findings and methodologies to facilitate further investigation into its effects on the nervous system.
While bilirubin is known to be neurotoxic at high concentrations, inducing neuronal apoptosis via the mitochondrial pathway, lumirubin is generally found to be much less toxic.[1] However, emerging evidence suggests that lumirubin may exert pro-inflammatory effects in the central nervous system.[3][4] For instance, it has been shown to increase the expression of pro-inflammatory genes like TNF-α in organotypic rat hippocampal slices.[3] Conversely, other studies have highlighted potential beneficial effects, such as improved metabolic and oxidative stress markers when compared to bilirubin.[2][4]
The impact of lumirubin on neural stem cells (NSCs) has also been a subject of investigation. While bilirubin exhibits dose-dependent cytotoxicity towards NSCs, lumirubin appears to primarily affect their morphology and differentiation pathways, in part through modulation of the ERK signaling pathway.[4][5][6]
These findings underscore the importance of further research to elucidate the precise mechanisms of lumirubin's action on neuronal cells. This document aims to provide a comprehensive resource for researchers in this field.
Data Presentation
Table 1: Effects of this compound on Neuronal and Glial Cell Viability
| Cell Line/Model | Lumirubin Conc. (µM) | Exposure Time | Viability Assay | Observed Effect | Reference |
| Human Neuroblastoma (SH-SY5Y) | 25 | 4 hours | MTT | No effect on cell viability | [3] |
| Human Microglial (HMC3) | 25 | 4 hours | MTT | No effect on cell viability | [3] |
| Human Glioblastoma (U-87) | 25 | 4 hours | MTT | No effect on cell viability | [3] |
| Organotypic Rat Hippocampal Slices | 25 | 4 hours | MTT, LDH | No effect on cell viability or cell death | [3] |
| Human Neural Stem Cells (NSCs) | 12.5 and 25 | Not Specified | Proliferation Assay | No effect on cell proliferation | [4][5][6] |
Table 2: Pro-inflammatory Effects of this compound
| Cell Line/Model | Lumirubin Conc. (µM) | Exposure Time | Biomarker | Method | Result | Reference |
| Organotypic Rat Hippocampal Slices | 25 | Not Specified | Pro-inflammatory genes | Gene Expression Analysis | Significant increase in expression | [3] |
| Organotypic Rat Hippocampal Slices | Not Specified | Not Specified | TNF-α | Production Analysis | Increased production | [3] |
| Murine Macrophage-like (RAW 264.7) | 5 and 25 | 24 hours | TNF-α | Gene Expression (qRT-PCR) | Increased expression (40% increase at 5 µM) | [1] |
Experimental Protocols
Protocol 1: Assessment of Neuronal Cell Viability using MTT Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of neuronal cell lines.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Evaluation of Apoptosis by Hoechst Staining
This protocol allows for the morphological assessment of apoptosis in neuronal cells treated with this compound by visualizing nuclear condensation.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides
-
This compound stock solution
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope with a UV filter
Procedure:
-
Cell Culture and Treatment: Culture neuronal cells on a suitable imaging substrate. Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add the Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS to remove excess stain.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with a drop of mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and brightly stained nuclei, while normal cells will have larger, uniformly stained nuclei.
Protocol 3: Quantification of TNF-α Gene Expression by qRT-PCR
This protocol details the steps to quantify changes in TNF-α mRNA expression in neuronal cells following treatment with this compound.
Materials:
-
Neuronal cells
-
6-well plates
-
This compound stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or TaqMan probe)
-
Primers for TNF-α and a housekeeping gene (e.g., GAPDH or β-actin)
-
qRT-PCR instrument
Procedure:
-
Cell Treatment: Seed neuronal cells in 6-well plates and treat with this compound as described in Protocol 1.
-
RNA Extraction: After treatment, lyse the cells directly in the wells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for TNF-α and the housekeeping gene, qPCR master mix, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in TNF-α expression, normalized to the housekeeping gene.
Signaling Pathways and Visualizations
This compound and Neuronal Signaling
This compound has been implicated in the modulation of several key signaling pathways in neuronal and related cells. Understanding these pathways is crucial for elucidating its mechanism of action in neurotoxicity and neurodevelopment.
Caption: Overview of signaling pathways potentially modulated by this compound.
Experimental Workflow for Neurotoxicity Assessment
The following diagram illustrates a typical experimental workflow for investigating the neurotoxic effects of this compound.
Caption: A standard workflow for assessing the neurotoxicity of this compound.
Conclusion
The study of this compound in the context of neurotoxicity is a burgeoning field with significant clinical relevance, particularly for neonatal care. The available data suggest that while lumirubin is less directly neurotoxic than bilirubin, it is not biologically inert and may play a role in neuroinflammation and neurodevelopment. The protocols and data presented here provide a foundation for researchers to further explore the multifaceted effects of this compound on the nervous system. Consistent and standardized methodologies, such as those outlined in this document, will be critical for generating comparable and reliable data to advance our understanding of this important bilirubin photoproduct.
References
- 1. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Lumirubin XIII Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Lumirubin XIII synthesis. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Low yields and inconsistent results are common challenges in photochemical synthesis. This section addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | - Suboptimal Light Wavelength: The quantum yield of Lumirubin formation is highly dependent on the wavelength of light used.[1] - Inadequate Light Intensity: Insufficient photon flux will result in a lower rate of photoisomerization. - Incorrect Bilirubin Concentration: High concentrations of bilirubin can lead to self-shielding and reduced light penetration. - Presence of Oxygen: Oxygen can contribute to the degradation of Lumirubin. | - Optimize Light Source: Use a light source with a peak emission between 490-500 nm for optimal Lumirubin production.[2] Green fluorescent lamps have been shown to be more effective than blue LEDs in some cases.[3][4] - Increase Light Intensity: If possible, increase the power of your light source. High-dose phototherapy has been shown to produce a significantly higher proportion of lumirubin.[3] - Adjust Bilirubin Concentration: Prepare bilirubin solutions at a concentration that allows for efficient light penetration. A starting concentration of 25 mg/dL in a 4% human serum albumin solution has been used in in-vitro studies.[2] - Degas Solutions: Before irradiation, degas your bilirubin solution to minimize the presence of dissolved oxygen. |
| Poor Separation of Isomers during HPLC | - Inappropriate Mobile Phase: The polarity and pH of the mobile phase are critical for resolving bilirubin isomers. - Incorrect Column Choice: The stationary phase may not be suitable for the separation of these closely related compounds. | - Mobile Phase Optimization: A common mobile phase consists of 0.1 M di-n-octylamine acetate in methanol and water.[5] The ratio of these solvents may need to be optimized for your specific column and system. - Column Selection: A C18 reversed-phase column is typically used for the separation of bilirubin and its photoisomers.[5] |
| Degradation of this compound after Synthesis | - Exposure to Light: Lumirubin is a photoisomer and can revert or degrade upon further exposure to light. - Presence of Oxygen: Lumirubin is susceptible to oxidation.[5] - Unsuitable Storage Conditions: Temperature and solvent can affect the stability of the purified product. | - Protect from Light: Once synthesized, all subsequent handling and storage of this compound should be performed in the dark or under red light conditions. - Inert Atmosphere: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. - Optimal Storage: For short-term storage, a solution in a deoxygenated solvent at low temperature is recommended. The stability of lumirubin is pH-dependent, with greater stability in basic organic solvents. |
| Inconsistent Reaction Times | - Fluctuations in Light Source Intensity: The output of lamps can vary over time. - Temperature Variations: The rate of photoisomerization can be temperature-dependent. | - Monitor Light Intensity: Regularly measure the irradiance of your light source to ensure consistent output. - Control Temperature: Perform the reaction in a temperature-controlled environment. In-vitro studies have been conducted at 37°C.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light for this compound synthesis?
A1: The optimal wavelength for this compound production is in the blue-green range of the spectrum, specifically between 490 nm and 500 nm.[2] Studies have shown that green light may be more effective than blue light for maximizing Lumirubin excretion.[3][4]
Q2: What is the role of human serum albumin (HSA) in the synthesis?
A2: Bilirubin binds to HSA in vivo and in vitro. This binding is crucial for the photoisomerization process. The conformation of bilirubin when bound to albumin influences the quantum yield of Lumirubin formation.[6]
Q3: How can I quantify the yield of my this compound synthesis?
A3: High-Performance Liquid Chromatography (HPLC) with a diode-array detector is the standard method for separating and quantifying bilirubin and its photoisomers, including this compound.[5] By creating a calibration curve with a known standard, you can determine the concentration of this compound in your reaction mixture.
Q4: What are the expected side products in this reaction?
A4: The primary "side products" are other photoisomers of bilirubin, such as the configurational isomers (ZE)-bilirubin and (EZ)-bilirubin. Photooxidation can also occur, leading to other degradation products.[7]
Q5: How stable is this compound once synthesized?
A5: this compound is relatively unstable and can degrade, especially when exposed to light and oxygen. It is also known to be labile, with diastereomers that can readily interconvert under basic conditions or during chromatographic separation. Proper storage in the dark and under an inert atmosphere is critical.
Experimental Protocols
Key Experiment: In Vitro Synthesis of this compound
This protocol describes a general method for the synthesis of this compound based on published in-vitro studies.[2]
Materials:
-
Unconjugated Bilirubin
-
Human Serum Albumin (HSA)
-
Sodium Hydroxide (NaOH), 0.1 M
-
Phosphoric Acid (H₃PO₄), 0.1 M
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Photochemical reactor with a light source capable of emitting light in the 490-500 nm range (e.g., green fluorescent lamp or LED array)
-
Spectroradiometer for measuring light intensity
Procedure:
-
Preparation of Bilirubin Stock Solution:
-
Due to its low aqueous solubility, dissolve unconjugated bilirubin in 0.1 M NaOH.
-
Immediately neutralize the solution with an equimolar amount of 0.1 M H₃PO₄.
-
Protect the solution from light at all times.
-
-
Preparation of the Reaction Mixture:
-
Prepare a 4% (w/v) solution of HSA in PBS (pH 7.4).
-
Add the bilirubin stock solution to the HSA solution to achieve a final bilirubin concentration of 25 mg/dL.
-
Gently mix the solution.
-
-
Photoisomerization:
-
Transfer the reaction mixture to the photochemical reactor.
-
Irradiate the solution with light at a wavelength of 490-500 nm. An irradiance level of approximately 4.2 x 10¹⁵ photons/cm²/s has been used in published studies.[2]
-
The reaction time will need to be optimized, but significant photoisomer formation can be observed within minutes to hours. Monitor the reaction progress by taking aliquots at different time points.
-
-
Sample Analysis:
-
Analyze the reaction aliquots by HPLC to determine the concentration of this compound.
-
Key Experiment: HPLC Purification of this compound
This protocol provides a general framework for the purification of this compound from the reaction mixture.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a diode-array detector
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.7 µm particle size)[5]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Di-n-octylamine acetate
Procedure:
-
Sample Preparation:
-
To precipitate the HSA, mix 20 µL of the reaction mixture with 180 µL of ice-cold 0.1 M di-n-octylamine acetate in methanol.[5]
-
Vortex the mixture and then centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of 0.1 M di-n-octylamine acetate in methanol and water. The exact gradient will need to be optimized for your specific column and system to achieve baseline separation of the isomers.
-
Injection Volume: 20 µL[5]
-
Detection: Monitor the elution profile at the absorbance maximum of bilirubin and its isomers (around 450 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
-
Post-Purification Handling:
-
Immediately protect the collected fractions from light.
-
Remove the solvent under reduced pressure at a low temperature.
-
Store the purified this compound under an inert atmosphere at -20°C or below.
-
Visualizations
References
- 1. Quantum yield and skin filtering effects on the formation rate of lumirubin [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Blue Light on the Electronic and Structural Properties of Bilirubin Isomers: Insights into the Photoisomerization and Photooxidation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Lumirubin Isomer Separation
Welcome to the technical support center for Lumirubin isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is lumirubin and why is its separation important?
A1: Lumirubin is a structural isomer of bilirubin, formed during phototherapy for neonatal jaundice.[1] Unlike the native Z,Z-bilirubin, lumirubin is more polar and water-soluble, allowing for easier excretion from the body through bile and urine.[1][2] The separation and quantification of lumirubin isomers are crucial for monitoring the efficacy of phototherapy and understanding the metabolism and clearance of bilirubin photoisomers.[3][4]
Q2: What are the main challenges in separating lumirubin isomers?
A2: The primary challenges in lumirubin isomer separation include:
-
Isomer Co-elution: The structural similarity between lumirubin and other bilirubin isomers (Z,E-bilirubin, E,Z-bilirubin, and Z,Z-bilirubin) makes their chromatographic separation difficult.
-
Analyte Instability: Lumirubin is sensitive to light and oxidation. Exposure to light can cause reverse photoisomerization back to Z,Z-bilirubin, while oxidation can lead to degradation products.
-
Matrix Effects: Biological samples like serum and urine contain numerous endogenous substances that can interfere with the analysis, affecting peak shape and quantification.
-
Low Concentrations: The concentration of lumirubin in clinical samples can be low, requiring highly sensitive analytical methods for accurate quantification.[3]
Q3: What are the common analytical techniques used for lumirubin isomer separation?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standard methods for the separation and quantification of lumirubin isomers.[5] HPLC with UV-Vis detection is widely used, while LC-MS/MS offers higher sensitivity and specificity, making it particularly suitable for complex biological matrices and low analyte concentrations.[3][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the separation of lumirubin isomers using HPLC and LC-MS/MS.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping peaks for different bilirubin or lumirubin isomers.
-
Inability to accurately quantify individual isomers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase Composition | Optimize the mobile phase gradient, pH, and organic modifier concentration. A common mobile phase for reversed-phase HPLC consists of a gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer or formic acid). |
| Inappropriate Column Chemistry | Use a high-resolution reversed-phase column (e.g., C18) with a small particle size. Ensure the column is not degraded. |
| Incorrect Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution but will increase run time. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature, as temperature can affect retention times and selectivity.[7] |
Issue 2: Inconsistent Retention Times
Symptoms:
-
Retention times for the same analyte vary between runs.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Air Bubbles in the Pump or Detector | Degas the mobile phase and purge the HPLC system to remove any air bubbles.[7][8] |
| Pump Malfunction | Check for leaks in the pump seals and ensure the check valves are functioning correctly.[8] |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents, especially for isocratic elution.[8] |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 5-10 column volumes is recommended. |
Issue 3: Low Analyte Signal or Poor Sensitivity
Symptoms:
-
Difficulty in detecting lumirubin peaks, especially in samples with low concentrations.
-
Noisy baseline.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | Protect samples from light at all times by using amber vials and minimizing exposure. Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the sample and mobile phase to prevent oxidation.[2] |
| Suboptimal Detector Wavelength (HPLC-UV) | Ensure the detector is set to the maximum absorbance wavelength for lumirubin (around 450 nm).[1] |
| Improper Sample Preparation | Optimize the sample extraction procedure to minimize loss of analyte and remove interfering substances. Protein precipitation followed by solid-phase extraction (SPE) can be effective. |
| Mass Spectrometer Settings (LC-MS/MS) | Optimize the ionization source parameters (e.g., spray voltage, gas flow rates) and MS/MS transition parameters (collision energy) for maximum sensitivity. |
Issue 4: Peak Tailing or Fronting
Symptoms:
-
Asymmetric peaks, which can affect integration and quantification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample.[7] |
| Interactions with Active Sites on the Column | Use a column with end-capping or add a competing base to the mobile phase if basic analytes are interacting with residual silanols. |
| Mismatched Injection Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[8] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Quantitative Data Summary
The following tables summarize key quantitative data related to lumirubin analysis.
Table 1: Serum Concentrations of Unconjugated Bilirubin (UCB) and Lumirubin (LR) Before and After Phototherapy [3]
| Analyte | Concentration Before Phototherapy (mg/dL) | Concentration After 1 Day of Phototherapy (mg/dL) | p-value |
| UCB | 13.6 ± 2.2 | 10.3 ± 3.3 | < 0.01 |
| LR | 0.12 ± 0.07 | 0.37 ± 0.16 | < 0.01 |
Table 2: Half-life of Lumirubin in Serum of Premature Infants [4]
| Parameter | Value |
| Half-life (t½) | 80 to 158 minutes |
Experimental Protocols
Protocol 1: Sample Preparation for Lumirubin Analysis from Serum
This protocol is a general guideline and may require optimization based on specific experimental conditions.
-
Sample Collection and Handling:
-
Collect blood samples in amber tubes to protect from light.
-
Separate serum by centrifugation.
-
If not analyzed immediately, store serum samples at -80°C.
-
-
Protein Precipitation:
-
To 100 µL of serum, add 200 µL of cold methanol containing an antioxidant (e.g., 0.1% ascorbic acid).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean amber vial for injection into the HPLC or LC-MS/MS system.
-
Protocol 2: HPLC Method for Lumirubin Isomer Separation
This is an example of a reversed-phase HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B (linear gradient)
-
15-17 min: 70-95% B (linear gradient)
-
17-20 min: 95% B (hold)
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis at 450 nm.
Visualizations
Caption: Experimental workflow for Lumirubin isomer separation.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Separation of bilirubin species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. The biological effects of bilirubin photoisomers [arts.units.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing degradation of Lumirubin XIII during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of Lumirubin XIII during your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Oxidative Degradation: this compound is susceptible to oxidation, especially under normoxic (21% O₂) conditions.[1] | - Prepare and handle solutions under hypoxic (low oxygen) conditions (e.g., in a glove box with 1% O₂). - Use deoxygenated solvents and buffers. - Consider adding antioxidants like ascorbic acid to your solutions (further validation may be required for your specific assay). |
| Photodegradation: Although formed by light, continued exposure to light, especially certain wavelengths, can lead to further degradation. | - Protect this compound solutions from light at all times by using amber vials or wrapping containers in aluminum foil. - Work in a dimly lit room or under red light conditions. | |
| Unstable pH: The stability of this compound may be pH-dependent. | - Maintain a stable pH for your solutions. While specific optimal pH ranges for this compound are not well-documented, a neutral pH of around 7.4 is a common starting point for biological experiments. | |
| Inconsistent experimental results. | Inconsistent Purity of this compound: The purity of your this compound can affect its stability and activity. | - Ensure your this compound is of high purity.[2] If preparing in-house, verify its identity and purity using HPLC and LC-MS/MS.[2] |
| Variability in Solution Preparation: Differences in solvent, concentration, or handling can lead to variations in degradation rates. | - Standardize your protocol for solution preparation. Use fresh solutions for each experiment whenever possible. | |
| Difficulty dissolving this compound. | Low Solubility: this compound is more polar than bilirubin but may still have limited solubility in certain aqueous buffers. | - this compound can be dissolved in PBS (phosphate-buffered saline).[1][2] For stock solutions, DMSO can be used, with the final concentration in the assay kept low (e.g., 0.1%).[2] |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in solution?
A1: The stability of this compound is dependent on the solvent and oxygen levels. In one study, the half-life of this compound at 37°C was found to be approximately 4 hours in both MEM medium and human serum under normoxic conditions.[1] In contrast, bilirubin was stable under the same conditions.[1]
Q2: How does oxygen affect this compound stability?
A2: Oxygen plays a significant role in the degradation of this compound. Under normoxic (21% O₂) conditions, degradation is faster compared to hypoxic (1% O₂) conditions.[1] The rate of degradation in the first two hours is significantly higher in the presence of higher oxygen concentrations.[1]
Q3: What are the best practices for storing this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C or below, protected from light.[1][3] Stock solutions, for instance in DMSO or PBS, should be prepared fresh if possible. If storage of solutions is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.[1][3]
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: While bilirubin itself is a potent antioxidant, the use of other antioxidants to specifically stabilize this compound is an area requiring further research. However, antioxidants like ascorbic acid are commonly used to prevent oxidative damage to light-sensitive compounds in cell culture and could be tested for their efficacy in your experimental setup.[4][5][6][7]
Q5: How does light exposure affect this compound after it has been formed?
A5: this compound is a photoisomer of bilirubin, meaning it is formed upon exposure to light.[2] However, continued exposure to light can lead to further photodegradation. Therefore, it is crucial to protect this compound solutions from light during experiments.
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under different experimental conditions.
| Condition | Solvent/Medium | Temperature | Oxygen Level | Half-life (approx.) | Remaining this compound after 6 hours | Reference |
| In Vitro | MEM Medium | 37°C | Normoxic (21% O₂) | 4 hours | 29.3% | [1] |
| In Vitro | Human Serum | 37°C | Normoxic (21% O₂) | 4 hours | 38.2% | [1] |
| In Vitro | MEM Medium | 37°C | Hypoxic (1% O₂) | Slower degradation than normoxic | Not specified | [1] |
| In Vitro | DMSO | 37°C | Normoxic (21% O₂) | Similar to MEM medium | Not specified | [1] |
| In Vitro | PBS | 37°C | Normoxic (21% O₂) | Similar to MEM medium | Not specified | [1] |
Experimental Protocols
Preparation of this compound from Bilirubin
This protocol is adapted from published methods.[2][8]
Materials:
-
Unconjugated Bilirubin
-
0.1 mol/L NaOH
-
0.1 mol/L H₃PO₄
-
Human Serum Albumin (HSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Phototherapy device (e.g., Lilly phototherapeutic device) with an emission spectrum around 460 nm
-
Ammonium acetate in methanol (0.1 mol/L)
-
Chloroform
-
Deionized water
-
Methanol
-
Thin-layer chromatography (TLC) silica gel plates
-
Mobile phase: chloroform/methanol/water (40:9:1, v/v/v)
-
Nitrogen gas stream
Procedure:
-
Dissolve unconjugated bilirubin in 0.1 mol/L NaOH.
-
Immediately neutralize the solution with 0.1 mol/L H₃PO₄.
-
Gently mix the bilirubin solution with HSA dissolved in PBS.
-
Irradiate the mixture with a phototherapy device at 460 nm for approximately 120 minutes.
-
Mix the irradiated solution with an equal volume of ammonium acetate in methanol.
-
Perform a Folch extraction by adding chloroform, vortexing, adding water, vortexing again, and centrifuging to separate the phases.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
Dissolve the residue in a chloroform/methanol solution.
-
Separate the components using thin-layer chromatography (TLC) with a mobile phase of chloroform/methanol/water (40:9:1, v/v/v).
-
Isolate the band corresponding to this compound from the scraped silica gel by eluting with methanol.
-
Dry the purified this compound under a stream of nitrogen.
-
Verify the purity and identity of the isolated this compound using HPLC and LC-MS/MS.
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Proposed Signaling Pathway of this compound
Caption: this compound's effect on the ERK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lumirubin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An antioxidant screen identifies ascorbic acid for prevention of light-induced mitotic prolongation in live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Effects of Bilirubin Photoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Antioxidant vitamins and hyperbilirubinemia in neonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Lumirubin XIII detection
Welcome to the technical support center for Lumirubin XIII detection. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential causes for a low or absent signal when trying to detect this compound?
A low or absent signal during this compound detection can stem from several factors throughout the experimental workflow, from sample preparation to the detection method itself. The primary causes can be categorized as follows:
-
Issues with this compound Formation: Insufficient conversion of bilirubin to this compound during phototherapy is a primary reason for low signal. The efficiency of this process is dependent on the wavelength and intensity of the light source.
-
Sample Integrity and Handling: this compound is sensitive to light and can degrade, leading to a decreased signal.[1] Proper sample handling and storage are crucial.
-
Suboptimal Detection Method: The choice of detection method and its optimization are critical. Both fluorescence-based assays and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are common, each with its own set of parameters to optimize.
-
Instrument Settings and Calibration: Incorrect instrument settings, such as excitation and emission wavelengths for fluorescence detection, or an improperly calibrated mass spectrometer, can lead to poor signal.
-
Interference from Sample Matrix: Components within the biological sample (e.g., serum, urine) can interfere with the detection assay, causing signal quenching or masking.
Q2: How can I optimize the formation of this compound from bilirubin for a stronger signal?
Optimizing the photochemical conversion of bilirubin to this compound is a critical first step. Here are key parameters to consider:
-
Light Source and Wavelength: The wavelength of light used for phototherapy directly impacts the efficiency of this compound formation. Studies have shown that blue-green light is effective.[2] Green light may be more effective than blue light for promoting urinary lumirubin excretion.[3][4][5]
-
Blue-green light in the range of 460-490 nm is considered most effective for treating neonatal hyperbilirubinemia, which involves the conversion of bilirubin to more excretable isomers like lumirubin.[2]
-
An in vitro study indicated that bilirubin degradation and lumirubin production occurred most efficiently with light of 490–500 nm .
-
-
Light Intensity and Duration: The intensity and duration of light exposure are also critical. Increased light intensity can lead to greater this compound formation, but excessive exposure can also lead to degradation. The optimal duration will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Fluorometric Detection of Urinary Lumirubin
This protocol is based on the PUZZLU (Photo-isomerization with UnaG to ZZ-bilirubin for detecting LUmirubin) method, which involves the reverse photoisomerization of lumirubin to ZZ-bilirubin in the presence of the fluorescent protein UnaG.
Materials:
-
Urine samples containing this compound
-
UnaG protein solution
-
Blue-light LED irradiation source (e.g., 420–520 nm peak emission)
-
Microplate reader with fluorescence detection capabilities
-
Bilirubin standard for calibration curve
Methodology:
-
Sample Preparation: Thaw frozen urine samples to room temperature.
-
Reaction Setup: In a microplate, mix the urine sample with the UnaG protein solution.
-
Reverse Photoisomerization: Expose the microplate to a blue-light LED source. This will convert the urinary lumirubin back to ZZ-bilirubin, which then binds to UnaG, causing it to fluoresce.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore (in this case, the UnaG-bilirubin complex).
-
Quantification: Prepare a calibration curve using known concentrations of a bilirubin standard to determine the concentration of lumirubin in the urine samples.
Quantitative Data Summary
| Parameter | Blue LED Light | Green Fluorescent Lamp | Reference |
| Median Maximum UUB/Cr excretion per light intensity (μg/mg Cr/μW/cm²/nm) | 0.21 | 0.32 | [3] |
| Median Maximum UUB/Cr excretion per light intensity (μg/mg Cr/μW/cm²/nm) | 0.83 | 1.29 | [4][5] |
Table 1: Comparison of Urinary UnaG-bound Bilirubin (UUB) Excretion with Different Light Sources in Preterm Neonates. This table summarizes the efficiency of blue LED versus green fluorescent lamp phototherapy in producing urinary lumirubin, as measured by a fluorescence assay. Green light appears to be more effective in this context.[3][4][5]
Diagrams
Caption: A flowchart outlining the key steps in troubleshooting low signal in this compound detection.
Caption: The pathway from bilirubin to this compound formation and subsequent detection methods.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.aap.org [publications.aap.org]
- 3. researchgate.net [researchgate.net]
- 4. Urinary lumirubin excretion in jaundiced preterm neonates during phototherapy with blue light-emitting diode vs. green fluorescent lamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phototherapy for Lumirubin XIII Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of phototherapy conditions for Lumirubin XIII formation. This resource provides troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for specific problems you may encounter.
| Question ID | Issue | Troubleshooting Steps & Recommendations |
| LT-001 | Low or undetectable levels of this compound in my samples. | 1. Verify Light Source Specifications: Ensure your light source emits at the optimal wavelength for lumirubin formation, ideally in the blue-green spectrum (around 490-500 nm).[1] Check the age of your bulbs, as efficacy can decrease over time. 2. Increase Irradiance: Low light intensity will result in poor conversion of bilirubin to lumirubin. Measure the irradiance at the sample surface and increase it if it falls below the recommended therapeutic range. 3. Optimize Exposure Time: Lumirubin formation is time-dependent. Increase the duration of phototherapy and collect samples at multiple time points to determine the optimal exposure period. 4. Check Bilirubin Concentration: Ensure your starting concentration of bilirubin is adequate. Very low initial concentrations may yield lumirubin levels that are below the detection limit of your assay. 5. Sample Handling: Protect samples from ambient light before and after the experiment to prevent unintended photoisomerization or degradation.[2][3][4] Use amber vials or cover tubes with aluminum foil. |
| LT-002 | I'm seeing unexpected peaks in my HPLC chromatogram. | 1. Identify Other Photoisomers: Phototherapy produces other bilirubin isomers besides lumirubin, such as ZE- and EZ-bilirubin.[5][6] These will likely appear as separate peaks in your chromatogram. Run standards for these isomers if available to confirm their identity. 2. Check for Degradation Products: Prolonged or high-intensity phototherapy can lead to the formation of photo-oxidation products. These may appear as small, broad peaks. Consider reducing the exposure time or intensity. 3. Assess Sample Purity: Impurities in your initial bilirubin sample can lead to extraneous peaks. Use high-purity bilirubin (≥98%) for your experiments. 4. Mobile Phase Contamination: Ensure your HPLC mobile phase is freshly prepared with high-purity solvents to avoid contamination that could introduce artifactual peaks. 5. Column Integrity: An old or poorly maintained HPLC column can lead to peak splitting or the appearance of ghost peaks. Flush the column thoroughly or replace it if necessary. |
| LT-003 | My bilirubin control sample shows degradation over time. | 1. Light Protection: Bilirubin is highly sensitive to light.[2] Ensure your control samples are completely shielded from all light sources throughout the experiment. Wrap sample tubes in aluminum foil and store them in a dark location. 2. Temperature Control: While light is the primary concern, high temperatures can also contribute to bilirubin degradation. Maintain samples at a consistent and appropriate temperature (e.g., 37°C for in vitro studies mimicking physiological conditions).[1] 3. Solvent Stability: If bilirubin is dissolved in a solvent, ensure the solvent is stable and does not react with the bilirubin over time. Prepare fresh solutions for each experiment. 4. Oxidation: Bilirubin can be oxidized, especially in the presence of certain impurities or when exposed to air for extended periods. Consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen) for sensitive experiments. |
| LT-004 | How do I choose the right wavelength for optimal this compound formation? | The optimal wavelength for lumirubin production is in the blue-green range, specifically between 490 nm and 500 nm.[1] Studies have shown that while blue light (around 460 nm) is effective for phototherapy in general, turquoise or blue-green light may have a higher quantum yield for lumirubin formation.[7][8] |
| LT-005 | What is the expected ratio of this compound to other photoisomers? | The formation of lumirubin is a slower, irreversible process compared to the formation of the configurational isomer ZE-bilirubin, which is a rapid and reversible reaction.[5] Therefore, in the early stages of phototherapy, ZE-bilirubin will be the predominant photoisomer. Over time, the concentration of lumirubin will increase. The exact ratio will depend on the specific experimental conditions, including wavelength, irradiance, and duration of exposure. |
| LT-006 | Are bilirubin photoisomers, including lumirubin, toxic to cells? | Current in vitro research on human neuroblastoma cell lines suggests that the principal bilirubin photoisomers, including Z-lumirubin, do not exert the same toxic effects as unconjugated bilirubin.[5][6] They have not been shown to significantly affect cell viability or the expression of genes involved in bilirubin metabolism.[5][6] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the optimization of phototherapy for bilirubin degradation and photoisomer formation.
Table 1: Effect of Wavelength on In Vitro Bilirubin Photodegradation
| Wavelength (nm) | Half-life (t1/2) of Bilirubin (minutes) |
| 390 | 63 |
| 460 ± 10 | 31 |
| 500 | 17 |
Data adapted from an in vitro study using light-emitting diodes to irradiate bilirubin solutions (25 mg/dL in 4% human serum albumin) at 37°C.[1]
Table 2: Quantum Yield for Lumirubin Formation at Different Wavelengths
| Wavelength Range (nm) | Average Quantum Yield |
| 410 - 430 | Slightly lower than 0.0015 |
| 450 - 490 | 0.0015 |
| 500 - 520 | 0.003 |
Quantum yield represents the efficiency of a photon in bringing about a photochemical reaction. Data is for the formation of lumirubin from bilirubin bound to human albumin.[8]
Experimental Protocols
Protocol 1: In Vitro Induction of this compound Formation
Objective: To generate this compound and other bilirubin photoisomers from a solution of unconjugated bilirubin using a controlled light source.
Materials:
-
Unconjugated bilirubin (high purity, ≥98%)
-
Human serum albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber glass vials or tubes
-
Calibrated phototherapy unit or light-emitting diode (LED) source with adjustable wavelength and irradiance
-
Spectroradiometer
-
Stir plate and stir bars
-
37°C incubator or water bath
Procedure:
-
Prepare Bilirubin-Albumin Solution:
-
Under dim light, dissolve unconjugated bilirubin in a small amount of 0.1 M NaOH.
-
Immediately add this solution to a solution of HSA in PBS (pH 7.4) to achieve the desired final concentrations (e.g., 25 mg/dL bilirubin in 4% HSA).[1]
-
Gently stir the solution in the dark for at least 30 minutes to ensure complete binding of bilirubin to albumin.
-
-
Set Up Phototherapy System:
-
Position the light source at a fixed distance from the sample.
-
Use a spectroradiometer to measure the irradiance at the sample surface. Adjust the light source to achieve the desired intensity (e.g., 30 µW/cm²/nm).
-
Set the wavelength to the desired value (e.g., 490 nm).
-
-
Sample Irradiation:
-
Place the bilirubin-albumin solution in an amber vial on a stir plate within the incubator or water bath set to 37°C.
-
Begin irradiation.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, and 180 minutes), withdraw aliquots of the solution for analysis.[9]
-
Immediately place the collected aliquots in amber microcentrifuge tubes and freeze at -80°C until analysis.
-
Protocol 2: Quantification of this compound by HPLC
Objective: To separate and quantify this compound from a mixture of bilirubin and its photoisomers using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Acetonitrile
-
Mobile phase B: 0.1 M di-n-octylamine acetate in water
-
Methanol
-
Samples from Protocol 1
-
Bilirubin and photoisomer standards (if available)
Procedure:
-
Sample Preparation:
-
Thaw the irradiated samples on ice, protected from light.
-
Precipitate proteins by adding 2 volumes of cold methanol.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to an amber HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution program to separate the bilirubin isomers. An example gradient could be:
-
Start with a high percentage of mobile phase B.
-
Gradually increase the percentage of mobile phase A over 20-30 minutes to elute the different isomers.
-
-
Set the detector to monitor at a wavelength where bilirubin and its isomers absorb strongly (e.g., 450 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time (determined using a standard if available, or by comparison to published chromatograms).
-
Integrate the area under the peak for this compound.
-
Calculate the concentration of this compound by comparing the peak area to a calibration curve generated from a standard of known concentration.
-
Visualizations
Caption: Experimental workflow for this compound formation and quantification.
Caption: Pathways of bilirubin photoconversion during phototherapy.
References
- 1. The effect of light wavelength on in vitro bilirubin photodegradation and photoisomer production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolysis of bilirubin in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alliedacademies.org [alliedacademies.org]
- 5. The Biological Effects of Bilirubin Photoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Lumirubin & Bilirubin Quantification
Welcome to the technical support center for Lumirubin and Bilirubin quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common pitfalls encountered during experimental analysis. Please note that "Lumirubin XIII" is not a standard nomenclature; this guide pertains to Lumirubin , the key structural photoisomer of bilirubin, and its related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preventing quantification errors for lumirubin and bilirubin?
A1: The most critical step is meticulous sample handling . Bilirubin and its isomers are highly sensitive to light and oxidation. All procedures, from collection to analysis, must be performed under dim or amber light to prevent photodegradation of the analytes, which would lead to inaccurate, underestimated results. Samples should also be protected from air and processed promptly.
Q2: Which analytical method is better for quantifying lumirubin: spectrophotometry or HPLC?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard and the recommended method for accurately quantifying lumirubin and other bilirubin isomers.[1] Direct spectrophotometry is faster but suffers from significant spectral overlap and interference from hemoglobin, lipids, and other chromophores in biological samples.[2][3][4] HPLC provides the necessary separation to quantify each isomer individually, which is crucial for accurate results.[1]
Q3: My samples are hemolyzed. Can I still obtain accurate bilirubin measurements?
A3: Hemolysis significantly interferes with spectrophotometric methods because hemoglobin absorbs light in the same wavelength range as bilirubin (400-500 nm).[2][3][4] While some analyzers use dual-wavelength corrections or algorithms to compensate, severe hemolysis will likely lead to erroneous results.[4][5] For hemolyzed samples, HPLC is the strongly preferred method as it physically separates bilirubin from hemoglobin before detection.
Q4: How should I store my samples if I cannot analyze them immediately?
A4: For short-term storage, samples (serum or plasma) should be kept at 2-8°C, protected from light, for no longer than a few hours. For long-term storage, samples should be flash-frozen and stored at -70°C or lower. Avoid repeated freeze-thaw cycles. Always validate storage conditions for your specific experimental needs.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Injections (HPLC)
-
Question: I am injecting the same sample multiple times on the HPLC, but my peak areas for lumirubin and bilirubin are inconsistent. What could be the cause?
-
Answer:
-
Analyte Degradation in Autosampler: Bilirubin and its isomers can degrade even in the autosampler vial if exposed to light or kept at room temperature for too long. Ensure your autosampler is temperature-controlled (e.g., set to 4°C) and uses amber or light-blocking vials.
-
Inconsistent Injection Volume: Check for air bubbles in the syringe or sample loop. Purge the injection system and ensure the syringe is drawing the sample correctly.
-
Column Instability: The column may not be properly equilibrated. Ensure the mobile phase has been flowing for a sufficient time (e.g., 30-60 minutes) to achieve a stable baseline before starting your injection sequence.
-
Precipitation: High concentrations of protein or lipids in your sample can precipitate post-extraction, leading to small clogs in the injector or column. Consider an additional centrifugation or filtration step before placing vials in the autosampler.
-
Issue 2: Unexpectedly Low or No Lumirubin Detected
-
Question: I am analyzing samples from a phototherapy experiment, but I am detecting very low levels of lumirubin. Why might this be happening?
-
Answer:
-
Sample Exposure to Light: The most common cause is the photodegradation of lumirubin back to other isomers or to colorless compounds after sample collection. Ensure every step, from collection to injection, was performed under amber or red light.
-
Incorrect Extraction Procedure: Lumirubin has different polarity compared to unconjugated bilirubin. Verify that your sample extraction method (e.g., protein precipitation with acetonitrile or methanol) is efficient for all bilirubin isomers. An inefficient extraction will lead to low recovery.[6]
-
Suboptimal HPLC Conditions: Check your mobile phase composition and gradient. The separation of bilirubin isomers is highly sensitive to pH and solvent ratios. Ensure your method is specifically validated for lumirubin elution.
-
Incorrect Sampling Site/Time: After phototherapy, lumirubin levels in subcutaneous tissue may be higher than in venous circulation. The timing and source of the sample (capillary vs. venous) can significantly impact the measured concentration.[7]
-
Issue 3: Negative or Inaccurate Direct Bilirubin Results (Spectrophotometric/Clinical Analyzers)
-
Question: My clinical analyzer is reporting direct bilirubin results that are negative or higher than the total bilirubin value. What is the source of this error?
-
Answer:
-
Paraprotein Interference: Monoclonal immunoglobulins (paraproteins) can interfere with certain spectrophotometric assays by causing precipitation or turbidity when reagents are added.[8] This is a known issue with some automated bilirubin assays and can lead to unpredictable, fluctuating, or impossible results.[8]
-
Lipemia: High levels of lipids in the sample can cause light scattering, which interferes with absorbance measurements and leads to falsely elevated results.[2]
-
Methodological Limitation: This issue often highlights the limitations of indirect calculation methods (Direct - Total = Indirect). When interference affects the direct and total bilirubin assays differently, nonsensical results can occur. Cross-validation with an HPLC method is recommended to diagnose such interferences.
-
Data Presentation
Table 1: Comparison of Common Analytical Methods for Bilirubin Quantification
| Feature | Direct Spectrophotometry | Diazo Method (Clinical Analyzers) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Light absorbance at ~450 nm | Chemical reaction with diazo salt | Physical separation by polarity |
| Analytes Measured | Primarily total bilirubin | Total & Direct (conjugated) | All fractions (unconjugated, mono/di-conjugated, delta, photoisomers) |
| Speed | Fast (< 5 minutes) | Fast (5-10 minutes) | Slower (10-30 minutes per sample) |
| Primary Interference | Hemoglobin, Lipemia[2][3][4] | Hemoglobin, Paraproteins | Co-eluting compounds (rare if optimized) |
| Accuracy for Isomers | Low (cannot distinguish) | Low (indirectly estimates) | High (direct quantification) |
| Application | Neonatal screening, POC testing | Routine clinical chemistry | Research, confirmation, complex cases |
Experimental Protocols
Protocol: HPLC Quantification of Bilirubin Isomers
This protocol is a representative example. Specific columns, mobile phases, and gradients must be optimized in your laboratory.
-
Sample Preparation (under dim/amber light):
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an amber HPLC vial for analysis.
-
-
HPLC System & Conditions:
-
HPLC System: A standard HPLC with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1 M Di-n-octylamine acetate in water, pH adjusted to 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Gradient Elution:
-
A gradient is typically required to separate all isomers, starting with a higher aqueous phase concentration to elute polar conjugated forms and lumirubin, and ramping up the organic phase to elute unconjugated bilirubin.
-
Example Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp linearly from 30% to 80% B
-
12-15 min: Hold at 80% B
-
15-16 min: Return to 30% B
-
16-20 min: Re-equilibrate at 30% B
-
-
-
Quantification:
-
Create a calibration curve using a certified standard for unconjugated bilirubin. Due to commercial unavailability, lumirubin and other isomers are often expressed as equivalents of the primary standard.
-
Visualizations
Caption: General workflow for sample preparation and HPLC analysis of bilirubin isomers.
References
- 1. A simplified HPLC-based method for measuring unconjugated bilirubin, bilirubin-monoglucuronide, bilirubin-diglucuronide, and delta-bilirubin in plasma with increased conjugated bilirubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sundiagnostics.us [sundiagnostics.us]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. EP0028123A1 - Spectrophotometric method for the determination of total bilirubin - Google Patents [patents.google.com]
- 6. "Determination and identification of bilirubin in jaundiced pig liver b" by K.-C. Chang, M.-Y. Chen et al. [jfda-online.com]
- 7. Useful tips to avoid preanalytical errors in blood gas testing: neonatal total bilirubin [acutecaretesting.org]
- 8. Contribution of the laboratory to a diagnosis process by sequential reflective testing: Paraprotein interference on a direct bilirubin assay - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Lumirubin XIII in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the stability of Lumirubin XIII in solution. The information is presented in a question-and-answer format, with troubleshooting guides and detailed experimental protocols.
Troubleshooting Guide: Common Issues with this compound in Solution
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound solution | Oxygen exposure: this compound is susceptible to oxidation. | - Prepare solutions in an inert atmosphere (e.g., using a glove box with nitrogen or argon).- Deoxygenate solvents by sparging with an inert gas prior to use.- Use sealed vials with minimal headspace. |
| Light exposure: Photodegradation can occur, although this compound is a photoisomer of bilirubin. | - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.- Work in a dark room or under red light conditions. | |
| Inappropriate pH: The pH of the solution can significantly impact stability. | - Buffer the solution to a pH in the range of 7.0-8.0. Phosphate-buffered saline (PBS) is a common choice.- Avoid highly acidic or alkaline conditions. | |
| Elevated temperature: Higher temperatures accelerate degradation kinetics. | - Store stock solutions and working solutions at low temperatures (e.g., -20°C or -80°C for long-term storage).- For short-term storage and during experiments, keep solutions on ice. | |
| Precipitation of this compound | Low solubility in aqueous buffers: this compound, while more polar than bilirubin, can still have limited aqueous solubility. | - Prepare stock solutions in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting with aqueous buffer.- Consider the use of solubilizing excipients such as cyclodextrins. |
| Inconsistent experimental results | Variability in solution preparation and handling: Inconsistent exposure to oxygen, light, or temperature can lead to variable degradation rates. | - Standardize all solution preparation and handling procedures.- Prepare fresh solutions for each experiment whenever possible. |
| Degradation during analysis: The analytical method itself might contribute to degradation. | - Use a validated, stability-indicating HPLC method with a short run time.- Keep autosampler vials cooled. |
Frequently Asked Questions (FAQs)
Q1: What is the expected half-life of this compound in a typical buffer solution?
A1: The stability of this compound is highly dependent on the experimental conditions. In a study using MEM medium and human serum at 37°C, the half-life was found to be approximately 4 hours[1]. Degradation in phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO) was observed to be comparable[1].
Q2: How does oxygen affect the stability of this compound?
A2: Oxygen plays a significant role in the degradation of this compound. Studies have shown that the degradation rate is considerably faster under normoxic (21% O₂) conditions compared to hypoxic (1% O₂) conditions[1]. This suggests that oxidative processes are a major pathway for its degradation.
Q3: What is the optimal pH range for maintaining this compound stability?
A3: While specific studies on a wide pH range for this compound are limited, it is generally recommended to maintain a pH between 7.0 and 8.0 for bilirubin and its isomers to ensure solubility and stability. For instance, bilirubin has been shown to have pH-dependent antioxidant activity, which may be relevant to its stability.
Q4: Are there any recommended antioxidants to improve the stability of this compound?
Q5: How should I store my this compound solutions?
A5: For long-term storage, it is recommended to store stock solutions at -80°C in a light-protected, sealed container with minimal headspace. For short-term storage (a few days), -20°C is acceptable. During experimental use, solutions should be kept on ice and protected from light.
Quantitative Data Summary
Table 1: Degradation of this compound under Different Conditions
| Solvent/Medium | Temperature (°C) | Oxygen Condition | Half-life (approx.) | Reference |
| MEM Medium | 37 | Normoxic (21% O₂) | 4 hours | [1] |
| Human Serum | 37 | Normoxic (21% O₂) | 4 hours | [1] |
| MEM Medium | 37 | Hypoxic (1% O₂) | Slower degradation than normoxic | [1] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stabilized this compound Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Inert gas (Nitrogen or Argon)
-
Amber vials
-
Sterile, deionized water
-
-
Procedure:
-
Deoxygenate the PBS buffer by sparging with nitrogen or argon gas for at least 30 minutes.
-
In a dark room or under red light, accurately weigh the required amount of this compound.
-
Dissolve the solid this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Under a stream of inert gas, dilute the DMSO stock solution with the deoxygenated PBS to the desired final concentration.
-
Immediately cap the amber vial, ensuring minimal headspace.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store the solution at the appropriate temperature (-80°C for long-term, on ice for immediate use).
-
Protocol 2: Stability Testing of this compound using HPLC-UV
-
Objective: To determine the degradation kinetics of this compound under specific conditions (e.g., different pH, temperature, or in the presence of stabilizers).
-
Materials:
-
Prepared this compound solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)
-
Temperature-controlled incubator or water bath
-
Light-controlled chamber (for photostability)
-
-
Procedure:
-
Prepare the this compound solution according to Protocol 1.
-
Divide the solution into multiple amber vials for different time points.
-
Place the vials in the desired stability chamber (e.g., a 37°C incubator).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial.
-
Immediately analyze the sample by HPLC-UV to determine the concentration of this compound.
-
Plot the concentration of this compound versus time to determine the degradation rate and half-life.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Logic for troubleshooting this compound degradation.
References
Addressing matrix effects in Lumirubin XIII mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Lumirubin XIII. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with matrix effects in the quantification of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting, endogenous components from the biological sample (e.g., plasma, serum, urine). These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A2: The analysis of this compound, a structural isomer of bilirubin, often involves complex biological matrices that contain a high abundance of potentially interfering substances such as phospholipids, salts, and proteins. These components can compete with this compound for ionization in the mass spectrometer's source, leading to significant matrix effects.
Q3: What are the common signs of matrix effects in my this compound analysis?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
A lack of linearity in the calibration curve.
-
Inaccurate and imprecise quantification.
-
Low sensitivity and difficulty in reaching the desired lower limit of quantification (LLOQ).
-
Significant variability in the signal intensity of the internal standard across different samples.
Q4: How can I mitigate matrix effects in my experiments?
A4: Several strategies can be employed to reduce or eliminate matrix effects:
-
Effective Sample Preparation: Utilizing techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components is crucial.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for matrix effects.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues you may encounter during your this compound mass spectrometry experiments.
Issue 1: Poor Peak Shape and Low Signal Intensity
Possible Cause: Ion suppression due to co-eluting matrix components, particularly phospholipids.
Troubleshooting Steps:
-
Confirm Ion Suppression:
-
Perform a post-column infusion experiment. Infuse a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of ion suppression.
-
-
Improve Sample Preparation:
-
If you are using protein precipitation, consider switching to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove phospholipids.
-
For SPE, select a sorbent that provides good retention of this compound while allowing interfering components to be washed away.
-
-
Optimize Chromatography:
-
Modify the LC gradient to achieve better separation between this compound and the region of ion suppression.
-
Experiment with different analytical columns (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Issue 2: High Variability in Results and Poor Reproducibility
Possible Cause: Inconsistent sample preparation and variable matrix effects between samples.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure that your sample preparation protocol is followed precisely for all samples, including consistent vortexing times, solvent volumes, and incubation periods.
-
-
Evaluate Different Sample Cleanup Methods:
-
Compare the reproducibility of your results using different sample preparation techniques. The table below provides an illustrative comparison of common methods.
-
-
Implement a Suitable Internal Standard:
-
If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This will help to correct for variability introduced during sample preparation and ionization.
-
Issue 3: Inaccurate Quantification and Non-Linear Calibration Curves
Possible Cause: Significant and non-uniform matrix effects across the concentration range of your calibration standards.
Troubleshooting Steps:
-
Prepare Matrix-Matched Calibrants:
-
Instead of preparing your calibration standards in a pure solvent, use a blank biological matrix that has been processed in the same way as your samples. This will ensure that your calibrants and samples experience similar matrix effects.
-
-
Assess the Linearity in Different Matrices:
-
Prepare calibration curves in different lots of blank matrix to assess the inter-lot variability of the matrix effect.
-
-
Dilution Approach:
-
If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components and minimize their impact on ionization.
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in mitigating matrix effects. Below is a table summarizing the typical performance of three common techniques for the analysis of small molecules in plasma, which can be considered as a guideline for this compound analysis.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Precision (CV%) | Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | 85 - 105 | 50 - 150 (High Variability) | < 15 | Poor | High |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 120 (Moderate Variability) | < 10 | Good | Medium |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 (Low Variability) | < 5 | Excellent | Medium-High |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Here are detailed methodologies for the key sample preparation techniques discussed.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add the internal standard and 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7).
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 100 µL of the pre-treated sample (plasma/serum diluted with an equal volume of 4% phosphoric acid in water).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the mobile phase.
Visualizations
Experimental Workflow for Addressing Matrix Effects
Caption: Workflow for sample preparation and evaluation of matrix effects.
Troubleshooting Logic for Ion Suppression
Caption: Decision tree for troubleshooting ion suppression issues.
Technical Support Center: Refinement of Lumirubin XIII Extraction Protocols from Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the extraction of Lumirubin XIII from tissue samples. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the extraction and quantification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction protocol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Incomplete tissue homogenization.2. Insufficient solvent volume.3. Inadequate incubation/extraction time.4. Suboptimal solvent composition.5. Degradation of this compound during extraction. | 1. Ensure tissue is thoroughly homogenized to a fine powder or uniform suspension.2. Increase the solvent-to-tissue ratio.3. Extend the incubation time with the extraction solvent.4. Optimize the chloroform-to-methanol ratio.5. Protect samples from light at all stages and keep them on ice or at 4°C. |
| High Variability Between Replicates | 1. Inconsistent tissue sample size.2. Non-homogenous tissue samples.3. Inconsistent solvent volumes.4. Variable incubation times or temperatures. | 1. Accurately weigh all tissue samples.2. Ensure the tissue is uniformly homogenized before aliquoting.3. Use calibrated pipettes for all solvent additions.4. Standardize all incubation steps. |
| Presence of Contaminants in Extract | 1. Carryover of aqueous phase during liquid-liquid extraction.2. Incomplete protein precipitation.3. Contamination from plastics or other labware. | 1. Carefully collect the lower organic phase without disturbing the interface.2. Ensure complete precipitation of proteins by the solvent mixture.3. Use high-quality, solvent-resistant glass tubes and vials. |
| Degradation of this compound Post-Extraction | 1. Exposure to light.2. Elevated temperatures.3. Freeze-thaw cycles. | 1. Store extracts in amber vials or wrap vials in aluminum foil.2. Store extracts at -80°C for long-term storage.3. Aliquot extracts before freezing to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: Why is a chloroform-methanol solvent system recommended for this compound extraction?
A1: this compound, like its parent compound bilirubin, is a lipophilic molecule. A mixture of chloroform and methanol is highly effective at disrupting cell membranes and dissolving nonpolar lipids and pigments. Chloroform acts to dissolve the lipophilic this compound, while methanol helps to denature proteins and break the interactions between lipids and proteins, ensuring a more complete extraction.
Q2: How can I prevent the degradation of this compound during the extraction process?
A2: this compound is highly susceptible to degradation by light and temperature. All steps of the extraction process should be performed under dim light or using amber-colored glassware. Samples should be kept on ice or at 4°C whenever possible. For long-term storage, extracts should be stored under an inert gas (like nitrogen or argon) at -80°C.
Q3: What is the best method for homogenizing tissue samples for this compound extraction?
A3: The choice of homogenization method depends on the tissue type. For soft tissues, a Dounce or Potter-Elvehjem homogenizer can be effective. For tougher tissues, bead beating or cryogenic grinding with a mortar and pestle in liquid nitrogen is recommended to ensure complete disruption of the cellular structure.
Q4: Can this protocol be used for other bilirubin isomers?
A4: Yes, this protocol is based on the extraction of lipophilic bile pigments and should be effective for the extraction of other bilirubin isomers, such as (4Z,15E)-bilirubin and (4E,15Z)-bilirubin. However, the optimal extraction parameters may vary slightly for different isomers.
Q5: What are the critical factors for accurate quantification of this compound by HPLC?
A5: For accurate HPLC quantification, it is crucial to have a validated method with a suitable mobile phase and column for separating this compound from other isomers and potential contaminants. The use of an appropriate internal standard is also highly recommended to account for any variations in extraction efficiency and injection volume. A stable and reproducible standard curve is essential for accurate concentration determination.
Experimental Protocols
Protocol 1: this compound Extraction from Animal Tissue
This protocol is adapted from established methods for lipid extraction from animal tissues.
Materials:
-
Tissue sample (up to 100 mg)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution, ice-cold
-
Homogenizer (Dounce, Potter-Elvehjem, or bead beater)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas or vacuum concentrator
-
Amber glass vials for storage
Procedure:
-
Sample Preparation:
-
Accurately weigh 50-100 mg of frozen tissue.
-
On ice, homogenize the tissue in 1 mL of ice-cold 0.9% NaCl solution until a uniform homogenate is achieved.
-
-
Solvent Extraction:
-
To the tissue homogenate, add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 15 minutes at 4°C.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of 0.9% NaCl solution and vortex for another minute.
-
-
Phase Separation:
-
Centrifuge the mixture at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully collect the lower organic (chloroform) layer containing this compound using a glass Pasteur pipette and transfer it to a clean glass tube. Avoid disturbing the protein interface.
-
-
Drying and Reconstitution:
-
Dry the collected chloroform extract under a gentle stream of nitrogen gas or in a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase for HPLC analysis).
-
-
Storage:
-
Transfer the reconstituted extract to an amber glass vial and store at -80°C until analysis.
-
Protocol 2: Quantification of this compound by HPLC
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis or diode array detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 450 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the reconstitution solvent.
-
Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the reconstituted tissue extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of this compound in the sample using the calibration curve.
Data Presentation
The following tables summarize key quantitative data related to this compound.
Table 1: Factors Affecting Bilirubin Stability in Plasma Samples
| Condition | Analyte | Change after 24h | Change after 48h |
| Room Temperature, Light Protected | Total Bilirubin | Not significant | Not significant |
| Direct Bilirubin | Not significant | Not significant | |
| Room Temperature, Exposed to Light | Total Bilirubin | Significant decrease | Further decrease |
| Direct Bilirubin | Significant decrease | Further decrease |
Data adapted from studies on bilirubin stability, which is expected to be similar for its photoisomer, this compound.
Table 2: Relative Abundance of Bilirubin Isomers During Phototherapy
| Isomer | Pre-Phototherapy | During Phototherapy |
| (4Z,15Z)-Bilirubin (Unconjugated) | ~98% | Decreased |
| (4Z,15E)-Bilirubin | <1% | Increased |
| This compound | Undetectable | Increased |
This table provides a qualitative representation of the changes in bilirubin isomer composition during phototherapy.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting decision tree for low this compound yield.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Lumirubin XIII and Bilirubin IXα
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Lumirubin XIII and Bilirubin IXα, two isomeric forms of bilirubin with distinct physiological relevance. Bilirubin IXα is the endogenous, unconjugated form, a product of heme catabolism, known for its dual role as a potent antioxidant and a potential neurotoxin at high concentrations. This compound is a structural isomer of bilirubin formed during phototherapy for neonatal jaundice; its increased polarity facilitates excretion. This document summarizes key experimental data, outlines methodologies, and visualizes relevant biological pathways to offer a comprehensive overview for research and drug development.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative differences in the biological activities of this compound and Bilirubin IXα based on available experimental data.
| Biological Activity | This compound | Bilirubin IXα | Cell Lines/Model | Key Findings | Reference |
| Cytotoxicity (Cell Viability %) | |||||
| 24h, 50 µM | ~100% | ~60% | MRC5 (Human Lung Fibroblasts) | Lumirubin is significantly less toxic than bilirubin.[1] | [1] |
| 24h, 50 µM | ~100% | ~40% | HepG2 (Human Hepatoblastoma) | HepG2 cells show higher sensitivity to bilirubin's cytotoxicity.[1] | [1] |
| 24h, 50 µM | ~100% | ~75% | SH-SY5Y (Human Neuroblastoma) | Neuroblastoma cells are also susceptible to bilirubin-induced toxicity, which is not observed with lumirubin.[2] | [2] |
| Antioxidant Activity | |||||
| Serum Antioxidant Capacity | Similar to Bilirubin IXα | Potent Antioxidant | Serum | Both molecules exhibit comparable antioxidant capacity in a serum environment.[1] | [1] |
| Lipoperoxidation Prevention | Less efficient | More efficient | In vitro | Bilirubin's higher lipophilicity makes it a more effective inhibitor of lipid peroxidation.[1] | [1] |
| Mitochondrial Superoxide Production | Suppresses activity | Suppresses activity | Murine and Human cell lines | Both compounds are capable of scavenging mitochondrial superoxide in a concentration-dependent manner.[1] | [1] |
| Gene Expression Modulation | |||||
| PPARα Downstream Effectors | Upregulates FGF21 and ANGPTL4 | Upregulates FGF21 and ANGPTL4 | HepG2 cells | Both isomers can modulate genes involved in lipid and glucose metabolism.[3] | [3] |
| Pro-inflammatory Gene Expression (TNFα) | Increased basal expression | Increased expression upon LPS stimulation | RAW 264.7 (Murine Macrophages) | Bilirubin demonstrates pro-inflammatory effects, particularly in the presence of an inflammatory stimulus like LPS.[3] | [3] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The cytotoxic effects of this compound and Bilirubin IXα are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cell lines such as MRC5, HepG2, or SH-SY5Y are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or Bilirubin IXα (e.g., 5, 25, and 50 µmol/L). Control wells receive medium with the solvent used to dissolve the compounds (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24 to 48 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.
Measurement of Mitochondrial Superoxide Production
The ability of this compound and Bilirubin IXα to scavenge mitochondrial superoxide can be assessed using a fluorescent probe like MitoSOX Red.
-
Cell Culture and Treatment: Cells are cultured in appropriate plates and treated with different concentrations of this compound or Bilirubin IXα for a specified duration (e.g., overnight).
-
Staining: After treatment, the cells are washed and then incubated with the MitoSOX Red reagent in a light-protected environment. MitoSOX Red selectively targets mitochondria and fluoresces upon oxidation by superoxide.
-
Analysis: The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope. A decrease in fluorescence intensity in treated cells compared to control cells indicates a reduction in mitochondrial superoxide levels, suggesting a scavenging activity of the tested compounds. Positive controls, such as rotenone, which induces superoxide production, can be used to validate the assay.
Signaling Pathways and Experimental Workflows
Bilirubin IXα-Induced Mitochondrial Apoptosis Pathway
Bilirubin IXα at high concentrations can induce apoptosis in neuronal cells through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane, leading to the release of pro-apoptotic factors.
Caption: Bilirubin IXα-induced mitochondrial apoptosis pathway.
PPARα Signaling Pathway Activation
Both Bilirubin IXα and this compound have been shown to modulate the expression of downstream targets of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. Bilirubin IXα can directly bind to and activate PPARα.
Caption: Bilirubin IXα activation of the PPARα signaling pathway.
Bilirubin IXα and NF-κB Inflammatory Pathway
Bilirubin IXα can exert pro-inflammatory effects by influencing the NF-κB signaling pathway, especially in the presence of inflammatory stimuli like Lipopolysaccharide (LPS).
Caption: Bilirubin IXα's influence on the NF-κB signaling pathway.
Experimental Workflow for Cytotoxicity Analysis
The following diagram illustrates a typical workflow for comparing the cytotoxicity of this compound and Bilirubin IXα.
Caption: Workflow for comparative cytotoxicity analysis.
References
A Comparative Guide to the Validation of Analytical Methods for Lumirubin XIII Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Lumirubin XIII, a critical photoproduct of bilirubin formed during the phototherapy of neonatal jaundice. The performance of a state-of-the-art High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is compared with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the analysis of bilirubin isomers due to its high resolution and sensitivity. Here, we detail a validated HPLC-MS/MS method and discuss a potential HPLC with Diode-Array Detection (DAD) approach.
Validated HPLC-MS/MS Method
A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been validated for the simultaneous quantification of Z-lumirubin and unconjugated bilirubin in human serum.[1][2]
| Parameter | Performance |
| Linearity Range | 0.01 - 100 µmol/L |
| Limit of Detection (LOD) | Submicromolar |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10 |
| Precision (RSD%) | Not explicitly stated |
| Accuracy (%) | Not explicitly stated |
| Recovery (%) | Not explicitly stated |
Sample Preparation:
-
To 10 µL of serum, add an internal standard.
-
Deproteinize the sample by vortex-mixing with 1 mL of methanol containing antioxidants (0.3% BHT, 0.1% ascorbic acid, and 0.5% ammonium acetate).
-
Centrifuge the mixture at 16,000 x g for 40 minutes.
-
Carefully collect 100 µL of the supernatant for injection.
Chromatographic Conditions:
-
HPLC System: Dionex Ultimate 3000
-
Column: Poroshell 120 EC-C18 (3.0 × 100 mm; 2.7 µm)
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 3 µL
-
Detector: Triple quadrupole mass spectrometer (TSQ Quantum Access Max with HESI-II probe) operating in positive Selected Reaction Monitoring (SRM) mode.
HPLC with Diode-Array Detection (DAD)
While a specific validated HPLC-DAD method for this compound was not found in the reviewed literature, this approach is a viable and more accessible alternative to MS detection. A method could be developed and validated based on the principles of other HPLC-DAD assays for related compounds.
| Parameter | Expected Performance |
| Linearity Range | Expected to be in the µg/mL range |
| Limit of Detection (LOD) | Higher than MS, likely in the ng/mL to µg/mL range |
| Limit of Quantification (LOQ) | Higher than MS, likely in the ng/mL to µg/mL range |
| Precision (RSD%) | Typically <15% |
| Accuracy (%) | Typically 85-115% |
| Recovery (%) | Typically >80% |
Sample Preparation: Similar to the HPLC-MS/MS method, involving protein precipitation and extraction.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a DAD detector.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., formic or acetic acid).
-
Detection: DAD set at the maximum absorbance wavelength for lumirubin (around 450 nm).
Alternative Analytical Methods
Beyond HPLC, other techniques can be employed for the analysis of this compound, each with its own set of advantages and limitations.
High-Performance Thin-Layer Chromatography (HPTLC)
| Parameter | Expected Performance |
| Linearity Range | Typically in the ng/band to µ g/band range |
| Limit of Detection (LOD) | Dependent on the analyte's chromophore |
| Limit of Quantification (LOQ) | Dependent on the analyte's chromophore |
| Precision (RSD%) | Generally <15% |
| Accuracy (%) | Typically 80-120% |
| Recovery (%) | Typically >70% |
-
Sample and Standard Application: Apply samples and calibration standards as bands onto a silica gel HPTLC plate.
-
Chromatographic Development: Develop the plate in a saturated chamber with a suitable mobile phase (e.g., a mixture of non-polar and polar organic solvents).
-
Densitometric Analysis: Quantify the separated lumirubin bands using a densitometer at its maximum absorbance wavelength.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent volumes. It has been successfully applied to the analysis of bilirubin and its isomers. While a specific validated method for the routine quantification of this compound was not identified, the potential for its development is high, especially when coupled with a sensitive detector like laser-induced fluorescence (LIF).
| Parameter | Expected Performance |
| Linearity Range | Highly dependent on the detector |
| Limit of Detection (LOD) | Can be very low with LIF detection |
| Limit of Quantification (LOQ) | Can be very low with LIF detection |
| Precision (RSD%) | Typically <10% |
| Accuracy (%) | Typically 90-110% |
| Migration Time Repeatability | A key parameter for CE |
-
Sample Preparation: Simple dilution of the sample in the background electrolyte.
-
Separation: Apply a high voltage across a fused-silica capillary filled with a background electrolyte (e.g., a borate or phosphate buffer).
-
Detection: On-column detection using UV-Vis or, for higher sensitivity, LIF.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study.
-
HPLC-MS/MS offers the highest sensitivity and specificity, making it the gold standard for clinical and research applications where accurate and precise quantification of low concentrations is crucial.
-
HPLC-DAD presents a more accessible and cost-effective alternative to MS detection, suitable for routine analysis where submicromolar sensitivity is not a prerequisite.
-
HPTLC is a high-throughput and economical option, ideal for screening a large number of samples.
-
Capillary Electrophoresis provides rapid analysis with minimal sample consumption and could be a powerful tool, particularly with advanced detection systems.
Researchers and drug development professionals should consider factors such as required sensitivity, sample throughput, cost, and available instrumentation when selecting the most appropriate method for their this compound analysis. Further method development and validation of HPTLC and CE techniques for this compound would be beneficial to the field.
References
Cross-Validation of Quantification Assays for Small Molecules: A Comparative Guide to LC-MS/MS and ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. When multiple analytical methods are available for the same target molecule, cross-validation becomes a critical exercise to ensure data consistency, reliability, and proper interpretation. This guide provides a comparative overview of two powerful techniques for small molecule quantification: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While LC-MS/MS is often considered the "gold standard" for its high specificity and sensitivity, ELISA offers a high-throughput and cost-effective alternative.[1][2] Understanding the strengths and limitations of each is crucial for selecting the appropriate assay for a given application, from pharmacokinetic studies to biomarker discovery.[2][3] This guide presents a head-to-head comparison, provides detailed experimental protocols, and outlines a clear workflow for cross-validation.
Performance Characteristics: LC-MS/MS vs. ELISA
The following table summarizes the key performance characteristics of a hypothetical small molecule quantification using LC-MS/MS and ELISA. The data presented here is for illustrative purposes to highlight the typical differences observed between the two methodologies.
| Parameter | LC-MS/MS | ELISA |
| Linear Range | 0.5 - 20 ng/mL | 0.05 - 2.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.05 ng/mL |
| Precision (%CV) | < 15% | 15% - 51% |
| Accuracy (%RE) | < 15% | 0.3% - 30.8% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for cross-reactivity) |
| Throughput | Moderate | High |
| Cost per Sample | High | Low |
| Matrix Effects | Can be significant, requires careful management | Can be significant, requires sample dilution |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are generalized protocols for the quantification of a small molecule analyte using LC-MS/MS and a competitive ELISA.
LC-MS/MS Quantification Protocol
This protocol outlines the key steps for quantifying a small molecule in a biological matrix, such as plasma.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard.[4]
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.
2. Liquid Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-product ion transitions for the analyte and internal standard.[5]
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Competitive ELISA Protocol
This protocol describes a competitive ELISA for the quantification of a small molecule. In this format, the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody sites.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the small molecule. Incubate overnight at 4°C.[6]
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]
2. Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Competition Reaction:
-
Add 50 µL of the sample or standard to the appropriate wells.
-
Add 50 µL of the enzyme-conjugated small molecule to each well.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the enzyme-labeled analyte for binding to the capture antibody.
-
Wash the plate five times with wash buffer.
4. Detection:
-
Add 100 µL of a suitable substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
5. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal is inversely proportional to the amount of analyte in the sample. Generate a standard curve and determine the concentration of the analyte in the samples.
Visualizing the Workflow
To better understand the experimental and logical flow of cross-validating these two assays, the following diagrams are provided.
Caption: Workflow for small molecule quantification using LC-MS/MS.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. New mAb Quantitation Methods vs ELISA Standards | Mabion [mabion.eu]
- 4. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 5. researchgate.net [researchgate.net]
- 6. mabtech.com [mabtech.com]
- 7. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
Validating the Neuroprotective Effects of Lumirubin XIII: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Lumirubin XIII, a key photoisomer of bilirubin, against two other neuroprotective agents, N-acetylcysteine (NAC) and Edaravone. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and development efforts in the field of neuroprotection.
Comparative Analysis of Neuroprotective Agents
The following table summarizes the key characteristics, mechanisms of action, and reported efficacy of this compound (with bilirubin as a proxy), N-acetylcysteine, and Edaravone. It is important to note that the quantitative data presented are derived from different experimental models and should be interpreted with consideration of this variability.
| Feature | This compound (with Bilirubin as a proxy) | N-acetylcysteine (NAC) | Edaravone |
| Primary Mechanism of Action | Potent endogenous antioxidant, primarily scavenging superoxide radicals.[1] Modulates PPARα and ERK signaling pathways.[2] | Precursor to the antioxidant glutathione (GSH); restores cellular GSH levels and acts as a direct antioxidant. | Potent free radical scavenger, particularly of hydroxyl radicals, and inhibits lipid peroxidation. |
| Reported Efficacy (Quantitative Data) | Mice lacking bilirubin exhibited 2 to 3 times more brain damage in a model of excessive brain cell activity.[3] In a study on neural stem cells, Lumirubin was found to be significantly less toxic than bilirubin.[2] | Increased neuronal viability by approximately 3-fold in primary rat hippocampal neurons exposed to hydrogen peroxide-induced oxidative stress.[4] | In a systematic review of animal models of focal cerebral ischemia, Edaravone improved functional outcomes by 30.3% and structural outcomes (infarct volume) by 25.5%.[5][6] |
| Advantages | Endogenous molecule with a natural metabolic pathway. Less toxic than its precursor, bilirubin.[7] | Well-established safety profile, available as a clinical drug and supplement. Multiple mechanisms of action (antioxidant and anti-inflammatory). | Clinically approved for acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in some countries. Demonstrated efficacy in both preclinical and clinical settings. |
| Disadvantages | Limited research specifically on this compound's neuroprotective effects. Potential for pro-oxidant effects at high concentrations of its precursor, bilirubin. | Limited blood-brain barrier permeability. Requires relatively high doses for neuroprotective effects. | Potential for adverse effects, including renal and hepatic dysfunction. |
| Relevant Experimental Models | Models of oxidative stress and excitotoxicity.[1] Studies on neural stem cell viability and differentiation.[2] | In vitro models of oxidative stress-induced neuronal injury.[4] Animal models of depression and neuroinflammation.[8] | Animal models of focal cerebral ischemia.[5][6] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and other agents are often mediated through complex intracellular signaling pathways. Below are diagrams of two key pathways, PPARα and ERK, which are implicated in cellular defense and survival.
Caption: PPARα signaling pathway activated by this compound.
Caption: The ERK signaling cascade leading to neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for two key assays used in the assessment of neuroprotection.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
Objective: To quantify DNA single- and double-strand breaks in neuronal cells following exposure to test compounds and/or neurotoxic insults.
Materials:
-
Microscope slides (pre-coated with agarose)
-
Low-melting-point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Harvest neuronal cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low-melting-point agarose (at 37°C) and pipette onto a pre-coated slide. Allow to solidify at 4°C.
-
Lysis: Immerse slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. The negatively charged, fragmented DNA will migrate towards the anode, forming a "comet tail".
-
Neutralization and Staining: Gently wash the slides with neutralization buffer, followed by staining with a DNA-binding fluorescent dye.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. Quantify using appropriate image analysis software.
Western Blotting for Neuroprotective Markers
This technique is used to detect and quantify specific proteins in a sample.
Objective: To measure the expression levels of key proteins involved in neuroprotection and cell death signaling pathways (e.g., Bcl-2, Bax, cleaved caspase-3, p-ERK) in neuronal cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse neuronal cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or similar protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Experimental Workflow
A typical workflow for assessing the neuroprotective effects of a compound like this compound is depicted below.
Caption: General workflow for in vitro neuroprotection studies.
References
- 1. Bilirubin links heme metabolism to neuroprotection by scavenging superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Bilirubin and Lumirubin on the Differentiation of Human Pluripotent Cell-Derived Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of Bilirubin and Lumirubin on Metabolic and Oxidative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different Lumirubin synthesis methods
For researchers and professionals in drug development, the synthesis of critical biomolecules like lumirubin, a key structural isomer of bilirubin formed during phototherapy for neonatal jaundice, is of paramount importance. This guide provides a comparative analysis of the available methods for lumirubin synthesis, focusing on the established photochemical approach and the emerging potential of de novo total chemical synthesis. Due to the current state of published research, this comparison will focus on the well-documented photochemical method and a prospective analysis of total synthesis based on related compounds.
Comparison of Synthesis Methodologies
The synthesis of lumirubin is primarily achieved through a photochemical approach, leveraging the inherent photosensitivity of its precursor, bilirubin. While a complete de novo total chemical synthesis of lumirubin has not been explicitly detailed in published literature, the successful synthesis of bilirubin and its complex oxidation products suggests its feasibility.
| Feature | Photochemical Synthesis from Bilirubin | De Novo Total Chemical Synthesis (Prospective) |
| Starting Material | (Z,Z)-Bilirubin IXα | Simple monocyclic precursors (e.g., γ-lactones, γ-lactams, pyrroles)[1] |
| Core Principle | Photoisomerization: Irradiation with light of a specific wavelength induces an intramolecular cyclization of (E,Z)-bilirubin, an isomer of the starting material, to form lumirubin. | Multi-step organic synthesis: Stepwise construction of the tetracyclic structure of lumirubin from basic chemical building blocks.[1] |
| Reaction Complexity | Relatively simple one-step photochemical reaction. | Complex, multi-step synthesis requiring numerous reactions and purifications.[1] |
| Yield | Quantum yields are reported, but preparative yields can be variable and are often not explicitly stated. The quantum yield for lumirubin formation from albumin-bound bilirubin has been reported to be enhanced by the presence of fatty acids.[2] | Potentially higher overall yields and better control over the formation of specific isomers. A recent total synthesis of bilirubin reported an overall yield of 19%.[3] |
| Purity & Separation | The reaction produces a mixture of bilirubin isomers and photo-oxidation products, requiring extensive purification by chromatography (TLC, HPLC) to isolate pure lumirubin. | Can be designed to be highly stereoselective, potentially leading to a purer final product with fewer isomeric impurities. |
| Scalability | Scalability can be challenging due to the need for specialized photoreactors and the difficulty in ensuring uniform light penetration. | Generally more scalable for industrial production once the synthetic route is optimized.[3] |
| Advantages | Utilizes a readily available starting material (bilirubin). The core reaction is straightforward to initiate. | High degree of control over the final molecular structure. Potential for higher purity and scalability. Enables the synthesis of isotopically labeled lumirubin for research purposes. |
| Disadvantages | Difficult to control the formation of byproducts. Purification can be complex and may lead to significant product loss. The starting bilirubin itself can have variable purity. | The synthetic route is likely to be long and complex, requiring significant expertise in organic synthesis. The overall cost of synthesis may be higher due to the use of multiple reagents and catalysts. |
Experimental Protocols
Photochemical Synthesis of (Z)-Lumirubin from (Z,Z)-Bilirubin
This method is the most commonly cited approach for preparing lumirubin in a laboratory setting.
Principle: (Z,Z)-Bilirubin is irradiated with light, typically in the blue-green region of the spectrum, which causes its isomerization to (Z,E)-bilirubin and (E,Z)-bilirubin. The (E,Z)-isomer can then undergo an irreversible intramolecular cyclization to form (Z)-lumirubin.
Materials:
-
(Z,Z)-Bilirubin IXα
-
Ammonia solution
-
Methanol
-
Human Serum Albumin (HSA) (optional, but can enhance the quantum yield)[2]
-
Photoreactor with a light source emitting in the 400-500 nm range
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Preparation of Bilirubin Solution: Dissolve (Z,Z)-bilirubin in a slightly basified methanol solution (e.g., 1% ammonia in methanol). If using HSA, bilirubin can be dissolved in a buffered solution containing the protein.
-
Photoirradiation: Place the bilirubin solution in the photoreactor and irradiate with a light source (e.g., LED array or fluorescent lamps) with a peak emission around 450-470 nm. The irradiation time will vary depending on the light intensity and the volume of the solution. The progress of the reaction can be monitored by TLC or HPLC.
-
Purification:
-
TLC: After irradiation, the resulting mixture of isomers can be separated by preparative TLC on silica gel plates. The lumirubin band is identified, scraped from the plate, and the product is eluted with a suitable solvent.
-
HPLC: For higher purity, the crude product is purified by preparative HPLC on a C18 column. A gradient of methanol in a buffer (e.g., ammonium acetate) is typically used for elution. The fraction containing lumirubin is collected and the solvent is evaporated.
-
-
Characterization: The identity and purity of the isolated lumirubin should be confirmed by spectroscopic methods such as UV-Vis spectroscopy, mass spectrometry, and NMR.
De Novo Total Chemical Synthesis of Lumirubin (Prospective)
While a specific protocol for lumirubin is not yet published, the strategy would likely follow the principles laid out in the total synthesis of bilirubin and its oxidation products.[1]
Principle: This approach involves the modular assembly of functionalized monocyclic building blocks (pyrroles, γ-lactones, and γ-lactams) through a series of chemical reactions, such as Suzuki-Miyaura cross-couplings, to construct the final tetracyclic structure of lumirubin.[1]
Hypothetical Stages:
-
Synthesis of Key Building Blocks: Independent synthesis of the four substituted pyrrole-like rings that constitute the lumirubin structure.
-
Stepwise Coupling of Building Blocks: Sequential coupling of the synthesized rings to form the linear tetrapyrrole backbone.
-
Final Cyclization and Functional Group Manipulation: Performing the final intramolecular cyclization to form the characteristic seven-membered ring of lumirubin and ensuring the correct stereochemistry.
Visualizations
Caption: Photochemical pathway from (Z,Z)-Bilirubin to (Z)-Lumirubin.
Caption: Experimental workflow for the photochemical synthesis of lumirubin.
References
Correlating Lumirubin XIII Levels with Clinical Outcomes in Jaundice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of Lumirubin XIII in the clinical outcomes of jaundice, primarily focusing on neonatal hyperbilirubinemia. It explores the mechanisms of this compound formation during phototherapy and compares this treatment modality with alternative interventions. This document is intended to support research and development in the field of jaundice treatment by providing a structured overview of current knowledge, experimental data, and methodologies.
Introduction to this compound and its Significance in Jaundice
Jaundice, characterized by hyperbilirubinemia, is a common condition in newborns. The unconjugated bilirubin responsible for the yellow discoloration of the skin and sclera is lipophilic and can be neurotoxic at high concentrations. The primary treatment for neonatal jaundice is phototherapy, which converts bilirubin into more water-soluble photoisomers that can be excreted without the need for hepatic conjugation.
One of the key photoisomers formed during this process is This compound , a structural isomer of bilirubin. The formation of this compound is an irreversible process and is considered the most critical step in the detoxification of bilirubin via phototherapy. This guide delves into the available data on this compound levels and their correlation with clinical outcomes.
Comparative Data on Jaundice Treatments
The following tables summarize quantitative data from studies comparing different treatment modalities for neonatal jaundice.
Table 1: Comparison of Phototherapy Light Sources on Urinary Lumirubin Excretion in Preterm Neonates
| Parameter | Blue LED Phototherapy | Green Fluorescent Lamp (FL) Phototherapy | p-value | Reference |
| Median Maximum Urinary UnaG-bound Bilirubin (UUB)/Creatinine (Cr) excretion per light intensity (μg/mg Cr/μW/cm²/nm) | 0.83 | 1.29 | 0.01 | [1] |
Note: This study suggests that green light may be more effective than blue light in promoting the excretion of bilirubin via the formation of urinary lumirubin in preterm neonates.[1]
Table 2: Comparison of Clinical Outcomes between Intensive Phototherapy and Exchange Transfusion for Severe Hyperbilirubinemia
| Outcome | Intensive Phototherapy Only | Intensive Phototherapy + Exchange Transfusion | p-value | Reference |
| Morbidity of Bilirubin Encephalopathy (Low-risk subgroup) | 8.5% (8/94) | 16.0% (15/94) | 0.118 | [2] |
| Incidence of Fever | 2.1% (2/94) | 5.3% (5/94) | 0.453 | [2] |
| Hospitalization Duration (Low-risk subgroup) | Lower | Higher | Significant | [2] |
| Hospitalization Expenses (Low-risk subgroup) | Lower | Higher | Significant | [2] |
Note: For extreme hyperbilirubinemia, intensive phototherapy is a safe and effective treatment, and the indications for exchange transfusion could be stricter. No significant differences were found in terms of morbidity, complications, and sequelae between the two groups.[2]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research.
Protocol 1: Measurement of Urinary Lumirubin using a Fluorescence Assay (PUZZLU Method)
This protocol is based on the use of the unconjugated bilirubin-inducible fluorescent protein UnaG.[3]
Objective: To quantify urinary lumirubin levels as a measure of phototherapy efficacy.
Materials:
-
Urine samples collected from neonates undergoing phototherapy.
-
UnaG protein solution.
-
Blue light LED irradiation system (e.g., P4630-blue LED unit; wavelength range 420–520 nm, with a peak emission at 450 nm).
-
Microplate reader capable of fluorescence detection.
-
Creatinine assay kit.
-
Bilirubin standard for calibration curve.
Procedure:
-
Sample Preparation: Thaw frozen urine samples.
-
Reaction Setup: In a microplate, mix urine samples with the UnaG protein solution.
-
Photo-isomerization: Irradiate the samples with a blue-light LED. This converts urinary lumirubin back to unconjugated bilirubin (ZZ-bilirubin).
-
Fluorescence Measurement: The newly formed ZZ-bilirubin binds to UnaG, inducing a green fluorescence. Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Quantification: Generate a calibration curve using a known concentration of bilirubin standard. Calculate the concentration of UnaG-bound bilirubin (UUB) in the urine samples.
-
Normalization: Measure the creatinine concentration in the urine samples using a standard assay kit. Normalize the UUB values to the creatinine concentration (UUB/Cr).
Protocol 2: Separation of Bilirubin Isomers in Serum by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework based on available literature for the separation and quantification of bilirubin and its isomers, including photoproducts like lumirubin.[4][5][6][7]
Objective: To separate and quantify bilirubin isomers in the serum of jaundiced neonates.
Materials:
-
Serum samples from neonates.
-
Reversed-phase HPLC column (e.g., Micronex RP-30, Shodex Asahipak GS-320HQ).
-
HPLC system with a UV-Vis detector.
-
Mobile phase A: Acetonitrile.
-
Mobile phase B: 0.3 mol/l phosphate buffer (pH 6.5) containing 1% Brij 35 and 0.08% sodium ascorbate.
-
Bilirubin isomer standards (if available).
Procedure:
-
Sample Preparation: Protect serum samples from light. Depending on the specific method, samples may be injected directly or may require protein precipitation (e.g., with sodium sulfate solution).[4]
-
HPLC Analysis:
-
Inject the prepared serum sample onto the HPLC column.
-
Elute the bilirubin isomers using an isocratic or gradient elution with the mobile phases. A common isocratic elution might involve a mixture of acetonitrile and phosphate buffer (e.g., 30:70, v/v).[6]
-
Set the detector to monitor the absorbance at 450 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different bilirubin isomers (unconjugated bilirubin, monoglucuronide, diglucuronide, and photoisomers like lumirubin) based on their retention times.
-
Quantify the concentration of each isomer by integrating the peak area and comparing it to a standard curve or by using relative peak area percentages.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound and jaundice.
Figure 1: Bilirubin metabolism and the action of phototherapy.
Figure 2: Experimental workflow for the PUZZLU fluorescence assay.
Figure 3: Logical flow of phototherapy's effect on jaundice.
Discussion and Future Directions
The formation of this compound is a cornerstone of effective phototherapy for neonatal jaundice. While methods exist for its quantification, a direct and quantitative correlation between specific this compound levels and the speed or success of clinical resolution is not yet well-established in the literature. The available data primarily supports the concept that the presence and excretion of lumirubin are indicative of a positive treatment response.
Future research should focus on:
-
Establishing a direct correlation: Conducting large-scale clinical studies to correlate serum and/or urinary this compound concentrations with key clinical outcomes such as the rate of TSB decline and the duration of phototherapy.
-
Standardizing measurement protocols: Developing and validating standardized, accessible, and cost-effective methods for routine measurement of this compound to facilitate its use as a clinical marker.
-
Investigating different patient populations: Comparing this compound formation and its clinical correlation in term versus preterm infants, and in jaundiced infants with different underlying etiologies (e.g., hemolytic vs. non-hemolytic disease).
A deeper understanding of the quantitative relationship between this compound and clinical outcomes has the potential to optimize phototherapy protocols, personalize treatment, and improve the management of neonatal jaundice.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Separation of bilirubin species in serum and bile by high-performance reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical application of serum bilirubin fractionation by simplified liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An assay for separating and quantifying four bilirubin fractions in untreated human serum using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
Independent Verification of Lumirubin XIII's Antioxidant Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of Lumirubin XIII against established antioxidant compounds. The information presented is based on available experimental data, offering a resource for researchers and professionals in drug development and related scientific fields.
Comparative Analysis of Antioxidant Capacity
This compound, a structural isomer of bilirubin formed during phototherapy, has demonstrated notable antioxidant activity. This section compares its performance with common antioxidant standards: Trolox (a water-soluble analog of Vitamin E) and Vitamin C.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antioxidant capacity of this compound and reference compounds.
Table 1: Peroxyl Radical Scavenging Capacity
| Compound | Relative Antioxidant Capacity vs. Trolox |
| This compound | ~ 2-fold higher |
| Bilirubin | ~ 2-fold higher |
| Trolox | 1 (Reference) |
Data derived from a study on the effects of bilirubin and lumirubin on metabolic and oxidative stress markers, which found their antioxidant capacity to be double that of Trolox in the same concentration.
Table 2: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) |
| Bilirubin (as a proxy for this compound) | Data not explicitly found in µg/mL |
| Vitamin C | ~5 - 10 |
| Trolox | ~8 - 15 |
Table 3: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µg/mL) |
| Bilirubin (as a proxy for this compound) | Data not explicitly found in µg/mL |
| Vitamin C | ~2 - 7 |
| Trolox | ~5 - 10 |
Note: Specific IC50 values for this compound in DPPH and ABTS assays were not available in the reviewed literature. Data for bilirubin is often considered a proxy due to their similar antioxidant activities. The IC50 values for Vitamin C and Trolox can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate independent verification and replication of studies.
Peroxyl Radical Scavenging Capacity (PSC) Assay
This assay measures the ability of an antioxidant to neutralize peroxyl radicals, which are a major type of reactive oxygen species.
Principle: The assay is based on the inhibition of the oxidation of a fluorescent probe (such as dichlorofluorescin) by antioxidants when peroxyl radicals are generated by a radical initiator (e.g., 2,2'-azobis(2-amidinopropane) dihydrochloride - AAPH). The degree of inhibition is proportional to the antioxidant capacity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., dichlorofluorescin diacetate) in a suitable solvent.
-
Prepare a stock solution of AAPH in a buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare solutions of the test compound (this compound) and reference antioxidants (Trolox, Vitamin C) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the fluorescent probe, the test or reference compound, and the buffer.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence intensity over time using a microplate reader at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence decay.
-
The antioxidant capacity is determined by comparing the AUC of the sample to that of a standard antioxidant (e.g., Trolox).
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common and rapid spectrophotometric assay for determining antioxidant activity.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare solutions of the test compound (this compound) and reference antioxidants at various concentrations.
-
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to a series of test tubes or microplate wells.
-
Add varying concentrations of the test or reference compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method for measuring the total antioxidant capacity of a sample.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare solutions of the test compound (this compound) and reference antioxidants at various concentrations.
-
-
Assay Procedure:
-
Add a fixed volume of the diluted ABTS•+ solution to a series of test tubes or microplate wells.
-
Add varying concentrations of the test or reference compound.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Visualizations
Signaling Pathway of Oxidative Stress and Antioxidant Intervention
Caption: Oxidative stress pathway and the protective role of antioxidants.
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General workflow for in vitro antioxidant capacity determination.
Logical Relationship of Antioxidant Comparison
A Comparative Guide to the Detection of Lumirubin XIII and Established Bilirubin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of Lumirubin XIII detection methodologies against established methods for bilirubin analysis. The following sections detail the performance characteristics, experimental protocols, and underlying principles of each technique, offering a comparative overview to inform experimental design and clinical application.
Performance Benchmarking
The selection of an appropriate analytical method for bilirubin and its photoisomers is critical for both clinical diagnostics and research. This section provides a quantitative comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound detection with conventional bilirubin assays.
| Method | Analyte(s) | Principle | Limit of Detection (LOD) | Linearity/Dynamic Range | Precision (CV%) | Key Advantages | Key Limitations |
| LC-MS/MS | Lumirubin (LR), Unconjugated Bilirubin (UCB) | Chromatographic separation followed by mass spectrometric detection | Submicromolar[1][2] | LR: 0.01–100 µmol/L, UCB: 0.04–400 µmol/L[1] | - | High specificity and sensitivity; simultaneous quantification of multiple isomers. | Requires sophisticated instrumentation and expertise. |
| Jendrassik-Grof (Diazo) Method | Total & Direct Bilirubin | Colorimetric; reaction with diazotized sulfanilic acid | 0.03 mg/dL[3][4] | Up to 20 mg/dL (Total), Up to 10 mg/dL (Direct)[3][5] | Total: 1.0% - 3.3%, Direct: 1.6%[6] | Well-established, widely available, suitable for automated analyzers. | Lacks specificity for individual isomers; potential for interference from hemolysis.[5] |
| Transcutaneous Bilirubinometry | Total Bilirubin (estimation) | Spectrophotometric; measures yellow discoloration of the skin | Not applicable (screening tool) | Correlates well with Total Serum Bilirubin (TSB) up to ~15 mg/dL[7] | - | Non-invasive, rapid screening. | Less accurate, especially after phototherapy; influenced by skin pigmentation.[7][8][9][10] |
| Fluorescence Assay (with UnaG protein) | Lumirubin, ZZ-Bilirubin | Fluorescence detection upon binding of bilirubin to the UnaG protein | - | Demonstrated significant correlation (r=0.978) between lumirubin and ZZ-bilirubin concentrations[11] | - | Potential for non-invasive urinary monitoring. | Indirect measurement of lumirubin through reverse photoisomerization. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the key steps for the detection methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lumirubin and Unconjugated Bilirubin
This method allows for the simultaneous, quantitative determination of Z-lumirubin and unconjugated bilirubin in human serum.[1][2]
Sample Preparation:
-
Serum samples are thawed, vortexed, and centrifuged at 3,000 x g for 10 minutes.
-
An aliquot of the supernatant is carefully transferred for analysis.
-
To prevent oxidation, samples are treated with antioxidants such as ascorbic acid.[1]
Chromatographic Separation:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 column is typically used for separation.
-
Mobile Phase: A binary mobile phase system is employed, for example, 1 mmol/L of ammonium fluoride in water (A) and methanol (B).
-
Gradient: A gradient elution is performed, starting with a certain percentage of B, which is then increased over time to achieve separation.
-
Flow Rate: A constant flow rate, for instance, 0.4 mL/min, is maintained.
-
Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.
Mass Spectrometric Detection:
-
System: A triple quadrupole mass spectrometer is used for detection.
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the target analytes. Specific precursor-to-product ion transitions are monitored for Lumirubin and Unconjugated Bilirubin.
Jendrassik-Grof Method for Total and Direct Bilirubin
This is a widely used colorimetric method for the determination of total and direct bilirubin in serum.[3][4][5]
Principle: Bilirubin reacts with diazotized sulfanilic acid to form a colored azobilirubin compound. The intensity of the color is proportional to the bilirubin concentration.
Total Bilirubin Measurement:
-
Serum is mixed with a reagent containing sulfanilic acid, hydrochloric acid, and sodium nitrite to form the diazo reagent.
-
Caffeine is added as an accelerator to facilitate the reaction of both conjugated (direct) and unconjugated (indirect) bilirubin.
-
After a specific incubation period (e.g., 10 minutes at room temperature), the absorbance of the resulting colored solution is measured spectrophotometrically at a specific wavelength (e.g., 578 nm).
Direct Bilirubin Measurement:
-
The procedure is similar to the total bilirubin measurement, but caffeine is omitted from the reagent mixture.
-
In the absence of an accelerator, only the water-soluble conjugated (direct) bilirubin reacts with the diazo reagent.
-
The absorbance is measured after a shorter incubation time (e.g., 5 minutes at room temperature) at a slightly different wavelength (e.g., 546 nm).
Transcutaneous Bilirubinometry
This non-invasive method provides an estimate of the total bilirubin concentration by measuring the yellowish discoloration of the skin and subcutaneous tissue.
Procedure:
-
A handheld bilirubinometer is gently pressed against the infant's skin, typically on the forehead or sternum.
-
The device emits a flash of light and measures the intensity of specific wavelengths of light reflected from the skin.
-
The instrument's software analyzes the spectral reflectance to estimate the bilirubin concentration.
-
It is important to note that phototherapy can affect the accuracy of transcutaneous bilirubin measurements.[8][9][10]
Visualizing Methodological Workflows
Diagrams illustrating the experimental workflows provide a clear and concise understanding of the processes involved.
Caption: Workflow for Lumirubin analysis by LC-MS/MS.
Caption: Jendrassik-Grof method for bilirubin measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel accurate LC-MS/MS method for quantitative determination of Z-lumirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]
- 6. Jendrassik--Grof analysis for total and direct bilirubin in serum with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison between the Transcutaneous and Total Serum Bilirubin Measurement in Malay Neonates with Neonatal Jaundice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of transcutaneous bilirubinometry as compared to serum bilirubin in preterm newborn during phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Noninvasive monitoring of bilirubin photoisomer excretion during phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lumirubin XIII: A Guide to Safe Laboratory Practices
General Disposal Procedures for Lumirubin XIII
Given that this compound is a photoisomer of bilirubin, its disposal should be approached with the caution required for potentially hazardous and photosensitive chemicals. The following steps outline a recommended procedure for its disposal as chemical waste.
-
Personal Protective Equipment (PPE): Before handling this compound, always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as neoprene or equivalent), and a lab coat.[1]
-
Waste Segregation: Do not dispose of this compound down the drain or in regular trash.[2][3] It should be treated as hazardous chemical waste. Use a designated and clearly labeled waste container for "photosensitive chemical waste" or "halogenated organic solvent waste" if dissolved in such solvents.[4]
-
Container Management:
-
Ensure the waste container is made of a compatible material (e.g., High-Density Polyethylene - HDPE for many chemical wastes).[5]
-
Keep the container tightly closed when not in use to prevent the release of vapors.[1]
-
Store the waste container in a designated satellite accumulation area, preferably within a fume hood to manage any potential fumes.[2][6]
-
The container should be placed in secondary containment to mitigate spills.[2]
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." If it is in a solution, list all components and their approximate percentages.[2]
-
Spill Management: In the event of a spill, wear appropriate PPE, contain the spill, and clean it up using an appropriate absorbent material. Place the cleanup materials in a sealed container for disposal as hazardous waste.[1]
-
Disposal Request: Once the waste container is nearly full (typically around 75% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[2][6] Follow their specific procedures for waste pickup.
Quantitative Data
Specific quantitative data regarding disposal limits or concentrations for this compound are not available in the reviewed resources. For all chemical waste, it is essential to comply with the limits and regulations set by your local and institutional authorities.
| Parameter | Guideline | Source |
| Disposal Route | Hazardous Chemical Waste | General Best Practice |
| Drain Disposal | Prohibited | [2][3] |
| Solid Waste | Prohibited | [2] |
| Container Level | Fill to ~75% capacity before disposal request | [2] |
Experimental Protocols
Detailed experimental protocols for the destruction or decontamination of this compound are not publicly documented. For some hazardous chemicals, such as ethidium bromide, specific chemical destruction protocols are available.[7] In the absence of a validated protocol for this compound, it should be disposed of via incineration through a certified hazardous waste management company, as arranged by your EHS office.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Lumirubin xiii
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Lumirubin XIII. The following guidance is based on the known properties of its parent compound, bilirubin, and its structural isomer, lumirubin. Researchers should handle this compound with caution and adhere to all standard laboratory safety protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Physical and Chemical Properties
Limited quantitative data is available specifically for this compound. The following table summarizes the known properties of lumirubin, a closely related structural isomer of bilirubin.
| Property | Value |
| Molar Mass | 584.673 g/mol |
| Appearance | Yellowish compound |
| Solubility | More water-soluble than bilirubin |
| Stability | Relatively unstable, especially when exposed to light. The half-life in a standard medium at 37°C is approximately 4 hours.[1] |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, a cautious approach is recommended. The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Nitrile gloves are required. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Operational Plan: Handling and Storage
This compound is a photosensitive compound and should be handled accordingly to prevent degradation.
Handling:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing solutions.
-
Light Protection: All work with this compound and its solutions should be performed in a dark room or under amber or low-UV lighting.[2][3][4][5] Use amber-colored vials or wrap containers with aluminum foil to protect the compound from light.[2]
-
Weighing: If handling the solid form, weigh the necessary amount in a fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Spill Management: In case of a spill, immediately decontaminate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage:
-
Store this compound in a tightly sealed, light-proof container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
For long-term storage, refrigeration or freezing may be necessary to maintain stability, though specific temperature requirements for this compound are not documented.
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials, and unused solutions, should be treated as chemical waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling Photosensitive Compounds
The following diagram illustrates a standard workflow for handling light-sensitive compounds like this compound to ensure both safety and compound integrity.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol Example: Stability Assessment of Lumirubin
While a specific experimental protocol for this compound is not available, the following methodology was used in a study to determine the stability of lumirubin in different media.[1]
Objective: To determine the stability of lumirubin in a standard culture medium and human serum over time.
Materials:
-
Lumirubin standard
-
Standard cell culture medium (e.g., MEM)
-
Human serum
-
CO2 incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Pipettes and tips
-
-80°C freezer
-
Analytical instrument for quantification (e.g., HPLC)
Methodology:
-
A stock solution of lumirubin is prepared.
-
The stock solution is used to spike both the cell culture medium and human serum to a final concentration of 10 µmol/L.
-
The spiked medium and serum are incubated for 6 hours in a CO2 incubator under controlled conditions (humidified atmosphere, 37°C, 5% CO2).
-
Aliquots (10 µL) of the spiked medium and serum are collected at hourly intervals (from 0 to 6 hours).
-
The collected aliquots are immediately frozen at -80°C until analysis.
-
The concentration of lumirubin in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its degradation over time.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
